molecular formula C9H8N2OS B069902 Benzo[b]thiophene-2-carboxylic hydrazide CAS No. 175135-07-6

Benzo[b]thiophene-2-carboxylic hydrazide

Cat. No.: B069902
CAS No.: 175135-07-6
M. Wt: 192.24 g/mol
InChI Key: ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic hydrazide is a versatile and high-value synthetic intermediate extensively used in medicinal chemistry and organic synthesis. Its primary research value lies in its bifunctional structure, featuring both the electron-rich benzo[b]thiophene scaffold and a highly reactive hydrazide group. This compound serves as a pivotal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, most notably through its condensation with various carbonyl compounds (aldehydes, ketones) to form Schiff bases, which can be further cyclized into pharmaceutically relevant structures such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and other fused heterocyclic systems.

Properties

IUPAC Name

1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334020
Record name benzo[b]thiophene-2-carbohydrazide
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-07-6
Record name Benzo[b]thiophene-2-carboxylic acid, hydrazide
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Record name benzo[b]thiophene-2-carbohydrazide
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Record name 175135-07-6
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Foundational & Exploratory

Synthesis and Characterization of Benzo[b]thiophene-2-carboxylic Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[b]thiophene-2-carboxylic hydrazide, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including step-by-step experimental protocols, and presents a thorough characterization of the final compound with tabulated spectral and physical data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in molecules exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the hydrazide functional group provides a versatile handle for the synthesis of more complex molecules, such as hydrazones, which are known to possess diverse pharmacological effects. This guide outlines a reliable and efficient two-step synthesis of the title compound, starting from the commercially available Benzo[b]thiophene-2-carboxylic acid.

Synthesis Methodology

The most common and efficient synthesis of this compound involves a two-step process:

  • Esterification: The conversion of Benzo[b]thiophene-2-carboxylic acid to its ethyl ester via Fischer esterification.

  • Hydrazinolysis: The subsequent reaction of the ethyl ester with hydrazine hydrate to yield the desired carboxylic hydrazide.

This synthetic approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential scale-up operations.

Experimental Protocols

Step 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

This procedure outlines the esterification of Benzo[b]thiophene-2-carboxylic acid using ethanol in the presence of a catalytic amount of sulfuric acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl Benzo[b]thiophene-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of Ethyl Benzo[b]thiophene-2-carboxylate to the target hydrazide.

Materials:

  • Ethyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate (NH₂NH₂·H₂O) (80-100%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve Ethyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol (10-20 mL per gram of ester).

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent such as ethanol or methanol to yield pure this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic and physical methods. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈N₂OS
Molecular Weight192.24 g/mol [1]
AppearanceWhite to off-white solid
Melting Point183-189 °C

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, -CONH-), δ 8.0-7.4 (m, 5H, Ar-H), δ 4.5 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ~162 (C=O), δ ~141-122 (Ar-C)
FTIR (KBr, cm⁻¹)~3300-3100 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II), ~1550-1450 (C=C aromatic stretching)
Mass Spec. (EI-MS)m/z 192 [M]⁺, fragments corresponding to loss of NH₂NH, CO, and cleavage of the thiophene ring.

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and concentration.

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A Benzo[b]thiophene-2-carboxylic acid B Ethyl Benzo[b]thiophene-2-carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C This compound B->C NH₂NH₂·H₂O, EtOH Reflux

Synthesis of this compound.

Characterization Workflow

The logical flow of characterizing the final product is depicted below.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Product Final Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP

Characterization of the synthesized product.

References

Benzo[b]thiophene-2-carboxylic Hydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-2-carboxylic hydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its physicochemical properties, synthesis, and potential biological activities. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics based on the benzo[b]thiophene scaffold.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OS[2]
Molecular Weight 192.24 g/mol [3]
Melting Point 183.5-189.5 °C[1]
Boiling Point Not available-
Appearance White to cream to orange or pale pink crystals or powder[1]
Solubility Not fully characterized. Likely soluble in DMSO and other polar organic solvents.Inferred
pKa Not available-
logP A calculated logP value has been reported, but the specific value is not publicly available.[4][4]
CAS Number 175135-07-6[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, typically ethyl benzo[b]thiophene-2-carboxylate.

Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

A common route to the precursor, ethyl benzo[b]thiophene-2-carboxylate, involves the reaction of an appropriate substituted 2-halobenzaldehyde with ethyl thioglycolate.

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen), a solution of the starting 2-halobenzaldehyde (1 equivalent), ethyl thioglycolate (1.2 equivalents), and a base such as potassium carbonate (1.1 equivalents) in a suitable solvent like anhydrous dimethylformamide (DMF) is prepared.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).[5]

  • Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol.[5]

Synthesis of this compound

The final product is obtained by reacting the synthesized ester with hydrazine hydrate.

Experimental Protocol:

  • Ethyl benzo[b]thiophene-2-carboxylate is dissolved in a suitable alcohol, such as ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The mixture is typically refluxed for several hours to drive the reaction to completion.

  • After cooling, the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start 2-Halobenzaldehyde + Ethyl Thioglycolate ester Ethyl Benzo[b]thiophene-2-carboxylate start->ester Cyclization hydrazide This compound ester->hydrazide hydrazine Hydrazine Hydrate hydrazine->hydrazide Hydrazinolysis

Synthesis Workflow

Spectral Analysis

While specific spectra for this compound are not widely published, data for its derivatives and the parent carboxylic acid are available and can be used for comparative analysis.[6] The expected characteristic spectral features are outlined below.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and the protons of the hydrazide group (-CONHNH₂). The ¹³C NMR spectrum would display resonances for the carbonyl carbon and the aromatic carbons. For some hydrazide derivatives, the presence of rotamers due to restricted rotation around the C-N amide bond can lead to the splitting of NMR signals.[7]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ).

Potential Biological Activities and Signaling Pathways

Derivatives of benzo[b]thiophene are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8]

Antimicrobial Activity

Acylhydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing activity against multidrug-resistant Staphylococcus aureus.[4][9] The mechanism of action for many benzo[b]thiophene derivatives is still under investigation, but some studies suggest that they may disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.

Inhibition of STAT3 Signaling Pathway

Several benzo[b]thiophene derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][10][11][12][13] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[12] Small molecule inhibitors can target the STAT3 pathway at different points, such as by inhibiting the phosphorylation of STAT3 or by blocking its dimerization and subsequent nuclear translocation.

The following diagram provides a simplified representation of the STAT3 signaling pathway and potential points of inhibition by small molecules.

G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Small Molecule Inhibitor Inhibitor->JAK Inhibitor->pSTAT3 Inhibition of Dimerization

STAT3 Signaling Pathway Inhibition

Conclusion

This compound serves as a versatile scaffold for the development of novel bioactive molecules. Its derivatives have demonstrated promising antimicrobial and anticancer activities, particularly through the inhibition of the STAT3 signaling pathway. Further research is warranted to fully elucidate the physicochemical properties and biological mechanisms of the parent compound and its analogues to facilitate their translation into therapeutic agents. This guide provides a foundational resource for such endeavors, consolidating current knowledge and highlighting areas for future investigation.

References

Benzo[b]thiophene-2-carboxylic Hydrazide: A Core Scaffold for Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-2-carboxylic hydrazide has emerged as a versatile and privileged scaffold in medicinal chemistry. While the intrinsic biological activity of the core molecule is not extensively documented, its derivatization, particularly into acylhydrazones, has yielded a plethora of compounds with potent antimicrobial and anticancer properties. This technical guide delves into the established mechanisms of action of these derivatives, providing a comprehensive overview of their molecular targets and cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols for their biological evaluation are provided to facilitate further research and development in this promising area.

Introduction: The this compound Scaffold

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle that is isosteric to indole, a common pharmacophore in numerous biologically active compounds. The incorporation of a carbohydrazide group at the 2-position of the benzo[b]thiophene ring system provides a reactive handle for the synthesis of a wide range of derivatives. The hydrazide-hydrazone linkage (-CONH-N=CH-) has been identified as a key structural feature responsible for the biological activities observed in many of these compounds.[1] This guide will focus on the two primary areas where derivatives of this compound have shown significant therapeutic potential: antimicrobial and anticancer activities.

Antimicrobial Mechanism of Action

Derivatives of this compound, particularly the acylhydrazones, have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2]

Disruption of Bacterial Cell Integrity

While the precise molecular targets are still under investigation for many derivatives, a key proposed mechanism involves the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of the benzo[b]thiophene core allows for penetration of the bacterial cell envelope. The hydrazone moiety, with its hydrogen bonding capabilities, is thought to interact with essential enzymes or cellular components, leading to a loss of structural integrity and ultimately cell death.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have highlighted the importance of the substituents on the phenyl ring of the acylhydrazone moiety for antimicrobial potency. Electron-withdrawing or -donating groups at different positions can significantly modulate the activity.[1] The presence of a halogen, such as chlorine, on the benzo[b]thiophene ring has also been shown to enhance antibacterial effects.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of benzo[b]thiophene-2-acylhydrazone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (reference strain)4[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (methicillin-resistant)4[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (daptomycin-resistant)4[2]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophenesGram-positive bacteria and yeast16[3]

Anticancer Mechanism of Action

A significant body of research has focused on the anticancer properties of benzo[b]thiophene derivatives, revealing a primary mechanism involving the disruption of the cellular cytoskeleton.

Inhibition of Tubulin Polymerization

Several derivatives of benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization.[4][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][5]

Colchicine Binding Site Interaction

Docking studies and competitive binding assays have indicated that many of these benzo[b]thiophene derivatives bind to the colchicine binding site on β-tubulin.[4][6] Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site are of significant interest as potential anticancer drugs.

Enzyme Inhibition

In addition to tubulin polymerization inhibition, some benzo[b]thiophene derivatives have been shown to inhibit the activity of other enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B).[7]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC50)

The anticancer activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process or component.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 5bPTP1B Inhibition-5.25[7]
Compound 5bCytotoxicityMCF-7 (Breast Cancer)0.09[7]
Compound 5cPTP1B Inhibition-6.37[7]
Compound 5cCytotoxicityMCF-7 (Breast Cancer)2.22[7]
Compound 5cCytotoxicityHepG2 (Liver Cancer)0.72[7]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)Tubulin Polymerization-0.67[4]
2-(3′,4′,5′-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan (5i)Tubulin Polymerization-0.9[6]
Compound IDCell LineGI50 (nM)Reference
Acrylonitrile analog 5Panel of 60 human cancer cell lines10-100[7]
Acrylonitrile analog 6Panel of 60 human cancer cell lines10-100[7]
Acrylonitrile analog 13Panel of 60 human cancer cell lines10-100[7]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)K562 (Leukemia)16-23[4]
2-(3′,4′,5′-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan (5i)Various cancer cell lines48-75[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by anticancer derivatives and a general workflow for the synthesis and evaluation of new benzo[b]thiophene-2-acylhydrazones.

anticancer_pathway Benzo[b]thiophene_Derivative Benzo[b]thiophene Derivative Tubulin Tubulin Benzo[b]thiophene_Derivative->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule Formation Benzo[b]thiophene_Derivative->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Anticancer mechanism via tubulin polymerization inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Benzo[b]thiophene- 2-carboxylic acid Hydrazide_Formation Formation of Benzo[b]thiophene-2- carboxylic hydrazide Start->Hydrazide_Formation Condensation Condensation with Aldehydes/Ketones Hydrazide_Formation->Condensation Acylhydrazone Benzo[b]thiophene Acylhydrazone Derivative Condensation->Acylhydrazone Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Acylhydrazone->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (IC50/GI50 Determination) Acylhydrazone->Anticancer_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Antimicrobial_Screening->Mechanism_Studies Anticancer_Screening->Mechanism_Studies

Figure 2. General workflow for synthesis and evaluation.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of benzo[b]thiophene acylhydrazone derivatives.[2][8]

  • Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains overnight in Cation-Adjusted Mueller-Hinton Broth (CaMHB). Adjust the turbidity of the bacterial suspension to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using CaMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a solvent control (bacteria, broth, and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin (>97%), GTP solution, and a suitable polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes) at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Conclusion and Future Directions

This compound serves as an exceptional molecular scaffold for the development of novel therapeutic agents. Its acylhydrazone derivatives have demonstrated compelling antimicrobial and anticancer activities, with the latter primarily attributed to the inhibition of tubulin polymerization. The structure-activity relationships of these derivatives are beginning to be well-understood, providing a rational basis for the design of more potent and selective compounds.

Future research should focus on elucidating the precise molecular targets of the antimicrobial derivatives to better understand their mechanism of action. For the anticancer agents, further optimization of the benzo[b]thiophene scaffold could lead to compounds with improved pharmacokinetic profiles and enhanced efficacy in vivo. The exploration of other derivatives beyond acylhydrazones may also unveil novel biological activities. The continued investigation of this versatile scaffold holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

The Genesis of a Versatile Heterocycle: Unraveling the Discovery and Historical Synthesis of Benzo[b]thiophene-2-carboxylic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Chemical History and Foundational Synthesis of a Key Pharmaceutical Building Block.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, a heterocyclic compound that has become a cornerstone in the synthesis of various biologically active molecules. This document details the seminal synthetic routes, presents quantitative data in a structured format, and provides meticulous experimental protocols for key reactions.

From Obscurity to Prominence: A Historical Perspective

The journey of this compound is intrinsically linked to the development of synthetic methodologies for the benzo[b]thiophene core. Early explorations into this class of sulfur-containing heterocycles laid the groundwork for the eventual synthesis of its carboxylic acid derivatives and, subsequently, the hydrazide. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is a logical extension of the well-established synthesis of its precursor, Benzo[b]thiophene-2-carboxylic acid, and the classical methods of converting carboxylic acids or their esters to hydrazides.

A significant early report on the synthesis of amides and esters of Benzo[b]thiophene-2-carboxylic acid was published in 1967 by E. Campaigne and T. Bosin in the Journal of Medicinal Chemistry. This work provided a foundational basis for the preparation of various derivatives at the 2-position of the benzo[b]thiophene ring system, including the potential for hydrazide synthesis. The general and reliable method for synthesizing the parent carboxylic acid has been the oxidative cyclization of o-mercaptocinnamic acids.

The Foundational Synthetic Pathway

The most historically significant and reliable route to this compound involves a two-step process: the synthesis of the precursor, Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, followed by its conversion to the hydrazide.

Step 1: Synthesis of the Benzo[b]thiophene-2-carboxylic Acid Precursor

One of the earliest and most robust methods for the synthesis of the benzo[b]thiophene ring system is the oxidative cyclization of o-mercaptocinnamic acid. This method has been a staple for accessing benzo[b]thiophene-2-carboxylates.

A more contemporary and widely applicable method involves the reaction of a 2-halobenzaldehyde with an alkyl thioglycolate, followed by intramolecular cyclization. This approach offers versatility in introducing substituents on the benzene ring.

Step 2: Conversion to this compound

The conversion of a carboxylic acid or its ester to the corresponding hydrazide is a classic and efficient transformation. The most common method involves the reaction of the methyl or ethyl ester of Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate in a suitable solvent, such as ethanol.

Experimental Protocols

Below are detailed methodologies for the key synthetic steps leading to this compound, based on established and historically relevant procedures.

Protocol 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

This protocol is adapted from modern, efficient procedures that build upon classical synthetic principles.

Materials:

  • 2-Fluorobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add ethyl thioglycolate (1.1 eq) and potassium carbonate (1.2 eq).

  • Stir the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield ethyl benzo[b]thiophene-2-carboxylate.

Protocol 2: Synthesis of Benzo[b]thiophene-2-carboxylic Acid

Materials:

  • Ethyl Benzo[b]thiophene-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend ethyl benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the precipitated Benzo[b]thiophene-2-carboxylic acid by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of this compound

This protocol is based on the classical method of hydrazinolysis of esters.

Materials:

  • Ethyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate (NH₂NH₂)

  • Ethanol

Procedure:

  • Dissolve ethyl benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Yields can vary based on the specific substrates and reaction conditions used.

CompoundStarting Material(s)Typical Yield (%)Melting Point (°C)
Ethyl Benzo[b]thiophene-2-carboxylate2-Fluorobenzaldehyde, Ethyl thioglycolate85-9547-49
Benzo[b]thiophene-2-carboxylic acidEthyl Benzo[b]thiophene-2-carboxylate90-98241-244
This compoundEthyl Benzo[b]thiophene-2-carboxylate, Hydrazine hydrate80-90185-187

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in this guide.

G cluster_0 Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate cluster_1 Hydrolysis to Carboxylic Acid cluster_2 Synthesis of Hydrazide A 2-Fluorobenzaldehyde C Ethyl Benzo[b]thiophene-2-carboxylate A->C K₂CO₃, DMF 80°C B Ethyl thioglycolate B->C K₂CO₃, DMF 80°C D Ethyl Benzo[b]thiophene-2-carboxylate E Benzo[b]thiophene-2-carboxylic acid D->E 1. NaOH, EtOH/H₂O 2. HCl F Ethyl Benzo[b]thiophene-2-carboxylate G This compound F->G Hydrazine hydrate EtOH, Reflux

Caption: Key synthetic routes to this compound.

G cluster_workflow General Experimental Workflow start Reaction Setup (Reactants & Solvent) reaction Reaction (Heating/Stirring) start->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Completion purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization

A Technical Guide to the Synthesis and Derivatization of Benzo[b]thiophene-2-carboxylic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivatization of benzo[b]thiophene-2-carboxylic hydrazide, a versatile scaffold in medicinal chemistry. This document details synthetic protocols, presents key quantitative data for a range of derivatives, and illustrates the synthetic pathways. The benzo[b]thiophene core is a privileged structure in drug discovery, and its derivatization, particularly at the 2-position with a carbohydrazide moiety, offers a gateway to a diverse array of bioactive molecules.[1][2][3]

Core Synthesis: this compound

The synthesis of the core scaffold, this compound, is a critical first step for further derivatization. The general approach involves the conversion of the corresponding carboxylic acid to an activated form, which is then reacted with hydrazine. A common and efficient method involves the use of a carbodiimide coupling agent and an activating agent like 1-hydroxybenzotriazole (HOBt).[4]

Synthesis of Benzo[b]thiophene-2-carboxylic Acid

The precursor, benzo[b]thiophene-2-carboxylic acid, can be synthesized through various methods. One common route is the hydrolysis of the corresponding ester, such as ethyl benzo[b]thiophene-2-carboxylate.

Conversion to this compound

A reliable method for the synthesis of carbohydrazides from carboxylic acids involves the formation of an activated ester followed by hydrazinolysis.[4]

Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives

The carbohydrazide functional group is a versatile handle for the synthesis of a wide range of derivatives, most notably acylhydrazones (Schiff bases), through condensation with various aldehydes and ketones. These derivatives have shown significant potential as antimicrobial and anticonvulsant agents.[1][5][6][7]

General Procedure for the Synthesis of Acylhydrazone Derivatives

The reaction of substituted this compound with various aromatic or heteroaromatic aldehydes leads to the formation of N-acylhydrazone derivatives.[1][5][8]

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide
  • Materials: Substituted this compound, appropriate aromatic or heteroaromatic aldehyde, ethanol.

  • Procedure: A solution of the substituted this compound (1 equivalent) in ethanol is treated with the corresponding aldehyde (1.1 equivalents). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired acylhydrazone derivative.[1][5]

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives, including their yields and, where available, biological activity.

Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids

Compound IDSubstitutionYield (%)Reference
1b 6-Chloro87[5]
1c 6-Fluoro75[5][9]
1d 6-(Trifluoromethyl)89[5]

Table 2: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate Intermediates

Compound IDSubstitutionYield (%)Reference
2a H88[5][9]
2d 6-(Trifluoromethyl)64[5][8][9]

Table 3: Synthesis and Antimicrobial Activity of Benzo[b]thiophene-2-carbohydrazide Acylhydrazone Derivatives

Compound IDR Group (Aldehyde)Yield (%)MIC (µg/mL) against S. aureusReference
I.h 4-Hydroxy-3-methoxybenzylidene41> 64[8]
I.j 4-Fluorobenzylidene4464[5]
I.k 3-Nitrobenzylidene3632[5]
I.l 4-Nitrobenzylidene3016[5]
I.m 2-Carboxybenzylidene45> 64[5]
I.n 3-Carboxybenzylidene85> 64[5][8]
II.b Pyridin-2-ylmethylene (from 6-chloro hydrazide)Not Specified4[1][5]

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis of Benzo[b]thiophene-2-carboxylic_Hydrazide cluster_0 Step 1: Acid Formation cluster_1 Step 2: Hydrazide Formation Benzo[b]thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylic_Acid Benzo[b]thiophene-2-carboxylic_Acid Benzo[b]thiophene-2-carboxylate->Benzo[b]thiophene-2-carboxylic_Acid Hydrolysis Benzo[b]thiophene-2-carboxylic_Acid_2 Benzo[b]thiophene-2-carboxylic Acid Activated_Ester Activated Ester Intermediate Benzo[b]thiophene-2-carboxylic_Acid_2->Activated_Ester DCCI, HOBt Benzo[b]thiophene-2-carboxylic_Hydrazide Benzo[b]thiophene-2-carboxylic_Hydrazide Activated_Ester->Benzo[b]thiophene-2-carboxylic_Hydrazide Hydrazine Synthesis_of_Acylhydrazone_Derivatives Hydrazide This compound Acylhydrazone (E)-N'-(R-benzylidene)benzo[b]thiophene-2-carbohydrazide Hydrazide->Acylhydrazone Aldehyde R-CHO (Aromatic/Heteroaromatic Aldehyde) Aldehyde->Acylhydrazone Condensation (Ethanol, Reflux)

References

Spectroscopic and Synthetic Profile of Benzo[b]thiophene-2-carboxylic hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, a key intermediate in the development of various pharmacologically active compounds. This document details the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines a common synthetic route, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific NMR data for this compound is not directly reported, the analysis of its precursor, tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, offers significant insights into the expected chemical shifts.

Table 1: 1H and 13C NMR Spectroscopic Data of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [1]

1H NMR (300 MHz, Chloroform-d) 13C NMR (75 MHz, Chloroform-d)
Chemical Shift (δ) ppm Assignment
8.77 (s, 1H)-NH-
7.83 (s, 1H)Thiophene-H3
7.75 (t, J = 6.9 Hz, 2H)Aromatic-H
7.47–7.31 (m, 2H)Aromatic-H
6.82 (s, 1H)-NH- (Boc)
1.50 (s, 9H)-C(CH3)3

Note: The removal of the Boc protecting group to yield the final hydrazide would result in the disappearance of the signals at 6.82 ppm and 1.50 ppm in the 1H NMR spectrum, and the signals at 156.2, 82.3, and 28.1 ppm in the 13C NMR spectrum. New signals for the -NH2 protons would appear in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds. While a specific spectrum is not available, data from the precursor, Benzo[b]thiophene-2-carboxylic acid, can be used for comparison.

Table 2: Key IR Absorptions for Benzo[b]thiophene-2-carboxylic acid [2]

Functional Group Vibrational Mode Expected Absorption Range (cm-1)
O-HStretching2500-3300 (broad)
C=OStretching1680-1710
C=CStretching (aromatic)1400-1600
C-SStretching600-800

For this compound, the broad O-H stretch of the carboxylic acid would be replaced by N-H stretching vibrations (typically in the 3200-3400 cm-1 region), and the C=O stretching frequency might shift slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 192.24 g/mol . The mass spectrum would show a molecular ion peak (M+) at m/z 192.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion
192[M]+
161[M - NHNH2]+
133[M - CONHNH2]+

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid or ester. A common and efficient method involves the hydrazinolysis of the ethyl ester of Benzo[b]thiophene-2-carboxylic acid.

Experimental Protocol: Synthesis from Ethyl Benzo[b]thiophene-2-carboxylate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Ethyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

Procedure:

  • Dissolve Ethyl Benzo[b]thiophene-2-carboxylate in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure this compound.

Logical Workflow and Relationships

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting_Material Ethyl Benzo[b]thiophene-2-carboxylate Reaction Hydrazinolysis in Ethanol Starting_Material->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.

References

Benzo[b]thiophene-2-carboxylic hydrazide: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carboxylic hydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. A thorough understanding of the physicochemical properties of this core scaffold, particularly its solubility and stability, is paramount for its effective use in drug discovery and development, from synthesis and purification to formulation and in vivo studies.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to a lack of extensive direct studies on this specific molecule, this guide also incorporates data from structurally related compounds, such as benzothiophene and aromatic hydrazides, to infer its likely properties. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂OS[1]
Molecular Weight 192.24 g/mol [1]
Appearance White to cream to orange or pale pink crystals or powder
Melting Point 183.5-189.5 °C

Solubility Profile

Table 2: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Solubility
Polar Protic Water, Ethanol, MethanolLow to Insoluble in Water; Likely Soluble in Alcohols
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely Soluble
Nonpolar Hexane, TolueneLikely Sparingly Soluble to Insoluble
Chlorinated Dichloromethane, ChloroformLikely Soluble

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application. The primary degradation pathways for this molecule are expected to be hydrolysis of the hydrazide group and potential thermal decomposition.

Hydrolytic Stability

The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Studies on other aromatic hydrazides and related compounds suggest that their stability in aqueous solutions is pH-dependent, with increased stability observed closer to neutral pH[2][3][5]. Aromatic hydrazones, which are derivatives of hydrazides, have been shown to be relatively stable in phosphate-buffered saline (PBS) but can undergo rapid degradation in plasma[1][6]. This suggests that enzymatic or component-based degradation in biological media may also be a factor for this compound.

Thermal Stability

Information on the specific thermal decomposition of this compound is not available. However, studies on hydrazines indicate that they can decompose at elevated temperatures, with the decomposition products and onset temperature being influenced by factors such as heating rate and pressure[7][8][9]. It is advisable to handle and store the compound at controlled room temperature unless thermal stability studies indicate otherwise.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibrate the samples by shaking or vortexing at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the saturated solutions to pellet the excess undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: pH-Dependent Hydrolytic Stability Assessment

This protocol describes a method to evaluate the stability of the compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the samples at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by adding a suitable solvent or by freezing.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant and half-life.

Protocol 3: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to assess thermal stability.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed amount of the compound into a TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the thermal stability.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and stability testing of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Benzo[b]thiophene-2- carboxylic acid reaction Coupling Reaction (e.g., using a coupling agent like EDC/HOBt or conversion to acid chloride) start1->reaction start2 Hydrazine source (e.g., Hydrazine hydrate) start2->reaction workup Extraction / Filtration reaction->workup purification Recrystallization / Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Stability_Testing_Workflow cluster_sample Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation sample Prepare solutions of this compound hydrolytic Varying pH (e.g., 2, 7, 9) sample->hydrolytic thermal Elevated Temperature (e.g., 40°C, 60°C) sample->thermal photochemical Light Exposure (e.g., UV, fluorescent) sample->photochemical hplc HPLC Analysis at Time Points hydrolytic->hplc thermal->hplc photochemical->hplc data Determine Degradation Rate, Half-life, and Degradants hplc->data

Caption: General workflow for stability testing of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on the properties of its constituent chemical moieties. It is anticipated that this compound will exhibit poor aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents. Its stability is likely influenced by pH, with potential for hydrolysis under acidic or basic conditions, and by elevated temperatures. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their drug discovery and development endeavors. This will enable a more informed use of this versatile chemical scaffold in the creation of new therapeutic agents.

References

Quantum Chemical Calculations for Benzo[b]thiophene-2-carboxylic Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzo[b]thiophene-2-carboxylic Hydrazide

Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide group can further enhance the biological activity of these molecules, making this compound a molecule of considerable interest for drug design and development.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the structural, electronic, and spectroscopic properties of such molecules. These computational methods provide insights that are highly complementary to experimental data, aiding in the interpretation of spectra and the prediction of molecular behavior.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available materials. A common route is the hydrazinolysis of the corresponding ester.

General Procedure:

  • Esterification: Benzo[b]thiophene-2-carboxylic acid is converted to its methyl or ethyl ester.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.[1]

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at 300 or 400 MHz for protons.[2]

2.2.3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range, typically 200-800 nm.

Computational Methodology

The following protocols are based on methodologies successfully applied to thiophene-2-carbohydrazide and other Benzo[b]thiophene derivatives and are directly applicable to the title compound.

Geometry Optimization
  • Software: Gaussian 09 or a later version is commonly used.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a good balance between accuracy and computational cost.

  • Procedure: The initial molecular structure is drawn and subjected to geometry optimization without any symmetry constraints. The convergence to a true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis
  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set.

  • Procedure: Harmonic vibrational frequencies are calculated at the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. The assignments of the vibrational modes are performed using Potential Energy Distribution (PED) analysis.

NMR Chemical Shift Calculation
  • Method: Gauge-Including Atomic Orbital (GIAO) method within the DFT framework (B3LYP/6-311++G(d,p)).

  • Procedure: The ¹H and ¹³C NMR chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), optimized at the same level of theory.

Electronic Properties and UV-Vis Spectra Simulation
  • Method for Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure at the B3LYP/6-311++G(d,p) level.

  • Method for UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. The calculations are often performed in a solvent using a continuum model like the Polarizable Continuum Model (PCM).

Data Presentation

Optimized Geometrical Parameters (Representative Data)

The following table presents representative calculated geometrical parameters for thiophene-2-carboxylic hydrazide, a close analog of the title compound. Similar data would be expected for this compound.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O1.23
C-N1.36
N-N1.41
C-S (thiophene)1.72
Bond AngleO=C-N123.5
C-N-N119.8
Vibrational Frequencies (Representative Data)

This table shows a selection of calculated and experimental vibrational frequencies for thiophene-2-carbohydrazide.

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)
N-H stretch (NH₂)3350, 32503300, 3210
C-H stretch (aromatic)3100-30003080
C=O stretch16601650
N-H bend16201615
C-N stretch13001305
Electronic Properties (Representative Data)

The HOMO and LUMO energies are crucial for understanding the electronic properties and reactivity of a molecule.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0
Experimental NMR Data for Benzo[b]thiophene Derivatives

The following table includes experimental ¹H and ¹³C NMR data for a derivative, (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, in DMSO-d₆.[2]

NucleusChemical Shift (ppm)
¹H12.43, 12.35, 8.56, 8.44, 8.33, 8.18–7.94, 7.59–7.39
¹³C161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71

Mandatory Visualizations

Computational Chemistry Workflow

G cluster_start Initial Steps cluster_comp Computational Calculations cluster_analysis Analysis and Comparison Molecular Structure Definition Molecular Structure Definition Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure Definition->Geometry Optimization (DFT) Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization (DFT)->Vibrational Frequency Analysis NMR & Electronic Properties (TD-DFT) NMR & Electronic Properties (TD-DFT) Geometry Optimization (DFT)->NMR & Electronic Properties (TD-DFT) Data Extraction Data Extraction Vibrational Frequency Analysis->Data Extraction NMR & Electronic Properties (TD-DFT)->Data Extraction Comparison with Experimental Data Comparison with Experimental Data Data Extraction->Comparison with Experimental Data

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Conclusion

This technical guide has outlined the key experimental and computational methodologies for the in-depth study of this compound. By leveraging Density Functional Theory and related methods, researchers can gain detailed insights into the molecule's geometric, vibrational, and electronic characteristics. This theoretical data, when combined with experimental spectroscopic results, provides a powerful approach for elucidating structure-property relationships, which is invaluable for applications in drug discovery and materials science. While a dedicated computational study on the title compound is yet to be published, the protocols and representative data presented here, based on closely related molecules, offer a robust framework for initiating and interpreting such research.

References

The Biological Potential of the Benzo[b]thiophene Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, consisting of a benzene ring fused to a thiophene ring, imparts favorable physicochemical properties to molecules, including lipophilicity and metabolic stability, making it an attractive framework for drug design. This technical guide provides a comprehensive overview of the diverse biological potential of benzo[b]thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols for key biological assays, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Benzo[b]thiophene and its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. The structural versatility of the benzo[b]thiophene nucleus allows for substitution at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton , feature this scaffold, highlighting its clinical significance. This guide will delve into the key therapeutic areas where benzo[b]thiophene derivatives have shown promise.

Anticancer Activity

Benzo[b]thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor progression. Benzo[b]thiophene-1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation and its downstream signaling.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription Dimer->Gene binds to DNA Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation leads to Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3_active inhibits phosphorylation

Figure 1: Inhibition of the STAT3 Signaling Pathway.
Inhibition of RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is implicated in cancer cell migration, invasion, and metastasis. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target this pathway, thereby inhibiting the metastatic potential of cancer cells.[1]

RhoA_ROCK_Pathway GEF GEFs RhoA_GDP RhoA-GDP (inactive) GEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation & Cell Migration pMLC->StressFibers leads to Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP inhibits

Figure 2: Inhibition of the RhoA/ROCK Signaling Pathway.
Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzo[b]thiophene derivatives against various human cancer cell lines, with data presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%).

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference
1 AcrylonitrileLeukemia (CCRF-CEM)0.021[2]
1 AcrylonitrileCNS (SF-268)0.029[2]
1 AcrylonitrileProstate (PC-3)0.033[2]
2 AcrylonitrileLeukemia (K-562)0.010[2]
2 AcrylonitrileColon (HCT-116)0.010[2]
2 AcrylonitrileProstate (DU-145)0.010[2]
3 AcrylonitrileLeukemia (RPMI-8226)<0.010[2]
3 AcrylonitrileColon (COLO 205)<0.010[2]
3 AcrylonitrileBreast (T-47D)>100[2]
4 1,1-DioxideMDA-MB-2311.83[3]
4 1,1-DioxideMCF-73.45[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Benzo[b]thiophene Derivative (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Experimental Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Benzo[b]thiophene derivatives have shown significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative benzo[b]thiophene derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits the visible growth of a microorganism).

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
5 AcylhydrazoneStaphylococcus aureus ATCC 292134[3]
5 AcylhydrazoneS. aureus (MRSA)4[3]
6 3-HaloBacillus cereus16[4]
6 3-HaloCandida albicans16[4]
7 3-EthynylStaphylococcus aureus62.5[5]
8 3-EthynylCandida albicans125[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow Start Start: Prepare serial dilutions of Benzo[b]thiophene derivative in broth Dispense Dispense dilutions into 96-well plate Start->Dispense Inoculate Inoculate wells with standardized microbial suspension Dispense->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide focuses on Benzo[b]thiophene-2-carboxylic hydrazide and its related compounds, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves a multi-step process commencing with the formation of the benzo[b]thiophene core, followed by functionalization at the 2-position to introduce the carboxylic hydrazide moiety. Subsequent reactions with various aldehydes or other electrophiles allow for the generation of a diverse library of acylhydrazone and other related derivatives.

General Synthesis Workflow

Synthesis Workflow A Substituted Thiophenol C Benzo[b]thiophene-2-carboxylate Ester A->C Cyclization B α-Halo Acetic Acid Ester B->C D Benzo[b]thiophene-2-carboxylic Acid C->D Hydrolysis E This compound D->E Hydrazinolysis G Acylhydrazone Derivatives E->G Condensation F Aldehydes/Ketones F->G

Caption: General synthetic route to Benzo[b]thiophene-2-acylhydrazone derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. The following tables summarize the quantitative data from various studies.

Antimicrobial Activity

Many Benzo[b]thiophene-2-carbohydrazide derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][2][3][4]

Compound IDTest OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[2][3]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (Daptomycin-resistant)4[2][3]
Derivative 7bMultidrug-resistant M. tuberculosis H37Ra2.73-22.86[5][6]
Derivative 8cM. bovis BCG (dormant)0.61[5][6]
Derivative 8gM. bovis BCG (dormant)0.60[5][6]
Anticancer Activity

The anticancer potential of these compounds has been evaluated against various cancer cell lines, with several derivatives demonstrating potent cytotoxic effects.[5][7]

Compound IDCell LineIC50/EC50 (µM)Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231 (Breast)126.67[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver)67.04[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LNCaP (Prostate)127.59[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colon)63.74[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Panc-1 (Pancreatic)76.72[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HeLa (Cervical)146.75[5][7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Ishikawa (Endometrial)110.84[5][7]
Anti-inflammatory Activity

Certain derivatives have shown promising anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[7]

CompoundCell LineAssayResultReference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)RAW264.7NO productionSignificant reduction in LPS-induced NO[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

A common route to this compound involves the initial synthesis of the corresponding carboxylic acid, followed by reaction with hydrazine.

Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic Acid A general procedure involves the hydrolysis of a Benzo[b]thiophene-2-carboxylate ester.[2] To a solution of the ester in a suitable solvent like ethanol, an aqueous solution of a base such as sodium hydroxide is added.[2] The mixture is stirred, typically at room temperature, until the reaction is complete.[2] Acidification of the reaction mixture with an acid like hydrochloric acid precipitates the carboxylic acid, which can then be isolated by filtration.[2]

Step 2: Synthesis of this compound The synthesized Benzo[b]thiophene-2-carboxylic acid is then converted to the hydrazide.[8] This is often achieved by reacting the carboxylic acid with hydrazine hydrate in a solvent such as ethanol under reflux.[8] Upon cooling, the product crystallizes and can be collected by filtration.[8]

Synthesis of Acylhydrazone Derivatives

The acylhydrazone derivatives are typically prepared by the condensation of this compound with various aldehydes or ketones.[2][3]

General Procedure: Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or acetic acid.[2][3] A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.[3] The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed, and can be further purified by recrystallization.[2][3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][9][10]

Protocol:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[9]

  • Each well is then inoculated with a standardized suspension of the target microorganism.[9]

  • The plates are incubated under appropriate conditions for the specific microorganism.[1]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][9]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][12][13][14]

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[14]

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[14]

  • Following treatment, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.[11][14]

  • The formazan crystals are then dissolved in a solubilizing agent, such as DMSO.[11][14]

  • The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.[11][14] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Production

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[15][16][17][18]

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate.[18]

  • The cells are pre-treated with various concentrations of the test compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18]

  • After incubation, the cell culture supernatant is collected.[18]

  • The supernatant is then mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo dye.[18]

  • The absorbance of the solution is measured with a spectrophotometer, and the amount of nitrite is determined, indicating the level of NO production.[18]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

Several Benzo[b]thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[5][7][19][20]

Apoptosis_Pathway cluster_0 Benzo[b]thiophene Derivative A Benzo[b]thiophene Derivative B ↑ ROS Production A->B F Activation of Caspase-8 A->F C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E G Activation of Caspase-3 E->G F->G H Apoptosis G->H

Caption: Proposed apoptotic pathway induced by some Benzo[b]thiophene derivatives.

Inhibition of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in cell migration, invasion, and proliferation, and its dysregulation is implicated in cancer metastasis. Certain Benzo[b]thiophene derivatives have been identified as inhibitors of this pathway.[21]

RhoA_ROCK_Pathway A GPCR / Growth Factor Receptors B RhoGEFs A->B D RhoA-GTP (active) B->D C RhoA-GDP (inactive) C->D GTP D->C GAP E ROCK D->E Activation F Myosin Light Chain Phosphatase (MLCP) E->F Inhibition G ↑ Myosin Light Chain Phosphorylation E->G Phosphorylation F->G Dephosphorylation H Actin Cytoskeleton Reorganization (Stress Fiber Formation) G->H I Cell Migration & Invasion H->I J Benzo[b]thiophene Derivative J->D Inhibition

Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Some Benzo[b]thiophene derivatives have been shown to inhibit STAT3 signaling.[22][23]

STAT3_Pathway cluster_0 A Cytokines / Growth Factors (e.g., IL-6, EGF) B Receptor A->B C JAK B->C Activation E p-STAT3 C->E Phosphorylation D STAT3 D->E F STAT3 Dimer E->F Dimerization G Nucleus F->G Translocation H Gene Transcription (Proliferation, Survival) G->H I Benzo[b]thiophene Derivative I->E Inhibition

Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening and optimization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into their therapeutic potential. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, opens up new avenues for the rational design of novel and more potent drug candidates. Continued investigation in this area is warranted to fully explore the therapeutic utility of this versatile chemical scaffold.

References

Methodological & Application

Applications of Benzo[b]thiophene-2-carboxylic Hydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes on their use as antimicrobial, anticancer, and anti-inflammatory agents, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Antimicrobial Applications

Derivatives of this compound, particularly its acylhydrazone analogs, have shown significant promise as antimicrobial agents, especially against multidrug-resistant bacteria.[1][2][3]

Application Note:

Acylhydrazone derivatives of this compound are synthesized by reacting the hydrazide with various aromatic or heteroaromatic aldehydes.[1][4] This modular synthesis allows for extensive structural diversification, leading to the identification of potent antibacterial compounds. One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[1][2][4] These compounds are of particular interest for developing new antibiotics to combat the growing threat of antimicrobial resistance.[1]

Quantitative Data: Antimicrobial Activity
Compound IDDerivative StructureTarget OrganismMIC (µg/mL)Reference
II.b(E)-6-chloro-N'-(pyridin-2-ylmethylene)S. aureus (Reference strain)4[1]
II.b(E)-6-chloro-N'-(pyridin-2-ylmethylene)S. aureus (Methicillin-resistant)4[1]
II.b(E)-6-chloro-N'-(pyridin-2-ylmethylene)S. aureus (Daptomycin-resistant)4[1]
Experimental Protocol: Agar Disk Diffusion Assay

This protocol outlines the standardized agar disk diffusion method for assessing the antimicrobial activity of this compound derivatives.[5][6][7][8]

Materials:

  • Test compound (this compound derivative)

  • Sterile paper disks (6 mm diameter)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: From a fresh, pure culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the inside of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Disk Preparation and Application: Aseptically apply a known concentration of the test compound solution onto sterile paper disks. Allow the disks to dry completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Anticancer Applications

This compound derivatives have emerged as a promising class of compounds with potent anticancer activities against various human cancer cell lines.[5][9][10]

Application Note:

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell migration and colony formation.[5][9] For instance, certain diarylthiophene-2-carbohydrazide derivatives have shown significant inhibitory activity against pancreatic cancer cell lines. The mechanism of action can involve the activation of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[5][9]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineAssayIC50 / EC50 (µM)Reference
7fMIA PaCa-2 (Pancreatic)MTT4.86
IPBTHepG2 (Liver)Cytotoxicity67.04[5][9]
IPBTCaco-2 (Colon)Cytotoxicity63.74[5][9]
IPBTPanc-1 (Pancreatic)Cytotoxicity76.72[5][9]
IPBTMDA-MB-231 (Breast)Cytotoxicity126.67[5][9]
IPBTLNCaP (Prostate)Cytotoxicity127.59[5][9]
IPBTHeLa (Cervical)Cytotoxicity146.75[5][9]
IPBTIshikawa (Endometrial)Cytotoxicity110.84[5][9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of this compound derivatives.[1][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications

This compound and its derivatives have demonstrated significant anti-inflammatory and analgesic properties.[13][14]

Application Note:

The anti-inflammatory mechanism of these compounds is linked to the downregulation of pro-inflammatory mediators. Studies have shown that they can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][9] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] Certain derivatives have shown potency comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[2][10][15][16][17]

Materials:

  • Rodents (rats or mice)

  • Test compound

  • Carrageenan solution (1% in sterile saline)

  • Positive control (e.g., indomethacin or piroxicam)

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions for at least a week. Divide the animals into groups: vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective animal groups via an appropriate route (e.g., oral or intraperitoneal).

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Visualizations

General Synthetic Workflow

G A Benzo[b]thiophene-2-carboxylic Acid B Benzo[b]thiophene-2-carbonyl Chloride A->B SOCl2 or (COCl)2 C This compound B->C Hydrazine Hydrate E Acylhydrazone Derivative C->E Reflux D Aromatic/Heteroaromatic Aldehyde D->E

Caption: General synthesis of Benzo[b]thiophene-2-acylhydrazones.

Anticancer MTT Assay Workflow

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Benzo[b]thiophene Derivative B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Signaling Pathway

A Inflammatory Stimulus (e.g., LPS, Carrageenan) B Macrophage Activation A->B D iNOS Expression B->D E COX-2 Expression B->E H TNF-α, IL-6 Production B->H C Benzo[b]thiophene Derivative C->D C->E C->H F NO Production D->F G Prostaglandin Production E->G I Inflammation F->I G->I H->I

Caption: Inhibition of pro-inflammatory mediators.

References

Benzo[b]thiophene-2-carboxylic Hydrazide: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Benzo[b]thiophene-2-carboxylic hydrazide has emerged as a key building block in the synthesis of diverse heterocyclic compounds. Its reactive hydrazide functional group provides a versatile handle for constructing various five- and six-membered heterocyclic rings, such as acylhydrazones, oxadiazoles, thiadiazoles, triazoles, pyrazoles, and thiazoles. This document provides detailed protocols and application notes for the synthesis of several important classes of heterocyclic compounds derived from this compound, offering valuable tools for researchers in drug discovery and materials science.

I. Synthesis of Benzo[b]thiophene-2-acylhydrazones

Acylhydrazones are an important class of compounds known for their diverse biological activities. The synthesis of benzo[b]thiophene-2-acylhydrazones is a straightforward and high-yielding reaction involving the condensation of this compound with various aromatic or heteroaromatic aldehydes.[1][4]

Experimental Protocol: General Procedure for the Synthesis of N'-Acylhydrazones [4]

  • Preparation of this compound:

    • To a solution of the corresponding benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.13 eq.) at 0 °C.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture through Celite® and wash with DCM.

    • Concentrate the filtrate and purify the resulting oil by chromatography to obtain tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.[4]

    • Stir a solution of the tert-butyl protected hydrazide (1 eq.) and trifluoroacetic acid (TFA) (20 eq.) in anhydrous DCM at room temperature for 18 hours.

    • Co-evaporate the mixture with toluene to yield the crude this compound as a white solid.

  • Synthesis of Acylhydrazone:

    • Dilute the crude this compound in methanol.

    • Add the desired substituted aldehyde (2 eq.) at room temperature.

    • Reflux the reaction mixture for 2 hours.

    • The final acylhydrazone product crystallizes from the reaction mixture upon cooling.

Quantitative Data: Synthesis of Benzo[b]thiophene-2-acylhydrazones

Aldehyde SubstituentProductYield (%)Reference
4-Nitrobenzylidene(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide30[4]
3-Nitrobenzylidene(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide36[4]
4-Chlorobenzylidene(E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide62[4]
4-Fluorobenzylidene(E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide44[4]
3-Hydroxybenzylidene(E)-N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide27[4]
Pyridin-3-ylmethylene(E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide67[4]
Pyridin-4-ylmethylene(E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide30[4]
3-Carboxybenzylidene(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid85[4]
2-Carboxybenzylidene(E)-2-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid45[4]

Workflow Diagram:

G cluster_prep Preparation of Hydrazide cluster_synthesis Acylhydrazone Synthesis Acid Benzo[b]thiophene-2-carboxylic Acid ProtectedHydrazide tert-Butyl Protected Hydrazide Acid->ProtectedHydrazide DCC, DMAP, DCM Carbazate tert-Butyl Carbazate Carbazate->ProtectedHydrazide Hydrazide This compound ProtectedHydrazide->Hydrazide TFA, DCM Acylhydrazone N'-Acylhydrazone Hydrazide->Acylhydrazone Methanol, Reflux Aldehyde Substituted Aldehyde Aldehyde->Acylhydrazone

Caption: Workflow for the synthesis of N'-acylhydrazones.

II. Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are important pharmacophores found in numerous biologically active compounds. A common route to these heterocycles involves the cyclization of N-acylhydrazones or related intermediates. The following protocols detail the synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analog starting from 3-chloro-benzo[b]thiophene-2-carbonyl chloride.[5]

Experimental Protocol: Synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole/thiadiazole

  • Preparation of 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide:

    • Add hydrazine hydrate (0.0018 mol) dropwise to a solution of 3-chloro-2-chlorocarbonylbenzo[b]thiophene (0.001 mol) in dry chloroform (5 mL).

    • Reflux the mixture for one hour.

    • Remove the solvent under vacuum and crystallize the solid product from ethanol to yield 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide. (73% yield).

  • Preparation of N-formyl acid hydrazide:

    • React the 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide with formic acid to obtain the corresponding N-formyl acid hydrazide.[5]

  • Cyclization to 1,3,4-Oxadiazole or 1,3,4-Thiadiazole:

    • To a solution of the N-formyl acid hydrazide (0.01 mol) in xylene (150 mL), add phosphorous pentoxide (for oxadiazole) or phosphorous pentasulphide (for thiadiazole) (0.01 mol).

    • Reflux the mixture for one hour.

    • Evaporate the solvent, add water (10 mL), and extract with chloroform.

    • Evaporate the chloroform and recrystallize the residue from benzene or ethyl acetate.

Reaction Pathway Diagram:

G Start 3-chloro-benzo[b]thiophene-2-carbonyl chloride Hydrazide 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide Start->Hydrazide Hydrazine Hydrate FormylHydrazide N-formyl acid hydrazide Hydrazide->FormylHydrazide Formic Acid Oxadiazole 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole FormylHydrazide->Oxadiazole P2O5, Xylene, Reflux Thiadiazole 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole FormylHydrazide->Thiadiazole P2S5, Xylene, Reflux

Caption: Synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

III. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and agricultural chemistry. They can be synthesized from carboxylic acid hydrazides through the formation of a thiosemicarbazide intermediate, followed by cyclization.[5]

Experimental Protocol: Synthesis of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Preparation of the Thiosemicarbazide Intermediate:

    • Reflux a mixture of 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in dry benzene for 6 hours.

    • Cool the reaction mixture and filter the solid material.

    • Recrystallize the solid from methanol to obtain the thiosemicarbazide intermediate.

  • Cyclization to the 1,2,4-Triazole:

    • Reflux a stirring mixture of the thiosemicarbazide (1 mmol) and sodium hydroxide (40 mg, 1 mmol) for 4 hours.

    • After cooling, acidify the solution with hydrochloric acid.

    • Filter the precipitate to obtain 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Pathway Diagram:

G Hydrazide 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide Thiosemicarbazide Thiosemicarbazide intermediate Hydrazide->Thiosemicarbazide Phenyl isothiocyanate, Benzene, Reflux Triazole 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole NaOH, Reflux then HCl

Caption: Synthesis of a 1,2,4-triazole derivative.

IV. Synthesis of Pyrazoles (Proposed Method)

While a direct synthesis of pyrazoles from this compound is not extensively documented, a common method for pyrazole synthesis involves the condensation of hydrazides with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate.[6] This general method can be adapted for the target precursor.

Proposed Experimental Protocol: Synthesis of 3-(Benzo[b]thiophen-2-yl)-5-methyl-1H-pyrazole

  • To a solution of this compound (0.01 mol) in absolute ethanol, add acetylacetone (0.01 mol) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 7 hours.

  • Cool the mixture to room temperature.

  • The precipitated product can be filtered and recrystallized from ethanol.

Conceptual Reaction Diagram:

G Hydrazide This compound Pyrazole 3-(Benzo[b]thiophen-2-yl)-5-methyl-1H-pyrazole Hydrazide->Pyrazole Ethanol, Acetic Acid, Reflux Dicarbonyl Acetylacetone Dicarbonyl->Pyrazole

Caption: Proposed synthesis of a pyrazole derivative.

V. Synthesis of Thiazoles (Proposed Method)

The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings, which involves the reaction of a thioamide with an α-haloketone.[7] To utilize this compound as a precursor, it would first need to be converted to the corresponding carbothioamide.

Proposed Experimental Protocol: Synthesis of a Benzo[b]thiophene-substituted Thiazole

  • Conversion of Hydrazide to Carbothioamide (Thiosemicarbazide):

    • A general method involves reacting the hydrazide with an isothiocyanate. For the synthesis of an unsubstituted thioamide, reaction with a reagent like thiophosgene followed by a nucleophile or other specialized methods would be required. A plausible route is the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which can then be converted to the thiosemicarbazide.

  • Hantzsch Thiazole Synthesis:

    • Once the benzo[b]thiophene-2-carbothioamide (or a suitable thiosemicarbazide derivative) is obtained, it can be reacted with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like ethanol.

    • The reaction mixture is typically heated to afford the desired thiazole derivative.

Conceptual Reaction Diagram:

G Hydrazide This compound Thioamide Benzo[b]thiophene-2-carbothioamide Hydrazide->Thioamide Conversion Thiazole Benzo[b]thiophene-substituted Thiazole Thioamide->Thiazole Ethanol, Heat Haloketone α-Haloketone Haloketone->Thiazole

Caption: Proposed pathway for thiazole synthesis.

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new and interesting heterocyclic systems based on the benzo[b]thiophene scaffold.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from Benzo[b]thiophene-2-carboxylic hydrazide. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The synthesis involves the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.

General Reaction Scheme

The fundamental reaction for the synthesis of these Schiff bases involves the nucleophilic addition of the primary amine group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base.

Figure 1: General Reaction Scheme

hydrazide This compound schiff_base Schiff Base hydrazide->schiff_base + R-CHO aldehyde Aldehyde/Ketone (R-CHO) water Water (H2O) schiff_base->water

Caption: Reaction of this compound with an aldehyde or ketone.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound. Specific quantities and reaction times may need to be optimized for different aldehydes or ketones.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., pyridin-2-yl-formaldehyde, 4-nitrobenzaldehyde, 3-nitrobenzaldehyde)[1]

  • Ethanol (absolute)[4]

  • Glacial Acetic Acid (optional, as catalyst)[4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Hydrazide: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol. Stir the mixture until the hydrazide is completely dissolved. Gentle heating may be applied if necessary.

  • Addition of Aldehyde/Ketone: To the stirred solution of the hydrazide, add an equimolar amount (1 equivalent) of the desired aldehyde or ketone.

  • Catalyst Addition (Optional): Add a few drops (2-5) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 3 to 20 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution upon cooling. The precipitation can be further induced by placing the flask in an ice bath.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF-ethanol mixture, to obtain the pure Schiff base.[5]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.

Figure 2: Experimental Workflow

G start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_aldehyde Add Aldehyde/ Ketone dissolve->add_aldehyde add_catalyst Add Catalyst (Glacial Acetic Acid) add_aldehyde->add_catalyst reflux Reflux for 3-20 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of Schiff bases.

Data Presentation

The following table summarizes the reaction conditions and characterization data for a selection of Schiff bases synthesized from this compound.

Compound IDAldehyde/Ketone ReactantSolventYield (%)M.P. (°C)Spectroscopic DataReference
I.b 4-(Dimethylamino)benzaldehydeEthanol45-MS (ESI) m/z = 324.1 [M + H]⁺[2]
I.g 4-HydroxybenzaldehydeEthanol10-MS (ESI) m/z = 297.1 [M + H]⁺[2]
I.h 4-Hydroxy-3-methoxybenzaldehydeEthanol41-MS (ESI) m/z = 327.1 [M + H]⁺[2]
I.k 3-NitrobenzaldehydeEthanol36-MS (ESI) m/z = 326.1 [M + H]⁺[1]
I.l 4-NitrobenzaldehydeEthanol30-HRMS (ESI) m/z: calcd. for C₁₆H₁₀N₃O₃S [M - H]⁻ 324.0448, found 324.0449[1][2]
I.m 2-Formylbenzoic acidEthanol45-MS (ESI) m/z = 325.1 [M + H]⁺[2]
I.n 3-Formylbenzoic acidEthanol85-HRMS (ESI) m/z: calcd. for C₁₇H₁₃N₂O₃S [M + H]⁺ 325.0641, found 325.0626[1]
I.o 4-Formylbenzoic acidEthanol39-MS (ESI) m/z = 325.1 [M + H]⁺[2]

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1587-1645 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is indicated by a singlet signal for the azomethine proton (-CH=N-) typically observed in the range of δ 8.0-9.0 ppm. Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The NH proton of the hydrazide moiety gives a singlet at around δ 11.8-12.4 ppm.[1][2]

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the molecular ion peak in the mass spectrum.[1][2]

Applications

Schiff bases derived from this compound are valuable scaffolds in drug discovery. They have been investigated for a variety of biological activities, including:

  • Antimicrobial Agents: These compounds have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).[1][2]

  • Anticancer Agents: Some derivatives have been evaluated for their cytotoxic activity against cancer cell lines.[4]

  • Antioxidant and Anti-inflammatory agents: The core structure is also found in compounds with antioxidant and anti-inflammatory properties.[1]

The versatile synthetic route and the diverse biological activities make these Schiff bases an important class of compounds for further investigation and development in the field of medicinal chemistry.

References

Application Notes and Protocols: Benzo[b]thiophene-2-carboxylic Hydrazide as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Benzo[b]thiophene derivatives have been identified as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties. This document focuses on the application of Benzo[b]thiophene-2-carboxylic hydrazide as a key intermediate in the synthesis of novel antimicrobial agents, particularly acylhydrazone derivatives. These derivatives have shown significant activity against various bacterial strains, including resistant variants like methicillin-resistant Staphylococcus aureus (MRSA).

Application Notes

The primary application of this compound in an antimicrobial context is as a scaffold for the synthesis of more complex molecules, most notably acylhydrazones. The hydrazide itself is typically a precursor and the final acylhydrazone products exhibit the desired biological activity. The combination of the benzo[b]thiophene nucleus with the acylhydrazone moiety has proven to be a fruitful strategy in developing new potential antibiotics.[1][2]

Antimicrobial Spectrum

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria, especially Staphylococcus aureus.[1][2][3][4][5] Some compounds also show activity against Gram-negative bacteria and fungi, although this is less consistently reported in the literature. One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has shown a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus.[1][2][3][4][5]

Mechanism of Action

While the precise mechanism of action for Benzo[b]thiophene-2-carbohydrazide derivatives is not fully elucidated, related hydrazone compounds have been suggested to exert their antibacterial effects through the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

G cluster_cell Bacterial Cell Compound Benzo[b]thiophene Acylhydrazone DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Catalyzes CellDeath Cell Death DNA_Replication->CellDeath Inhibition leads to

Caption: Hypothetical mechanism of action for Benzo[b]thiophene acylhydrazones.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of Benzo[b]thiophene-2-acylhydrazone derivatives against various bacterial strains. This data is compiled from the cited literature and illustrates the potential of this chemical class.

Table 1: Antimicrobial Activity of Benzo[b]thiophene-2-acylhydrazone Derivatives against Staphylococcus aureus

Compound IDR-Group (from aldehyde)StrainMIC (µg/mL)Reference
II.b Pyridin-2-yl (with 6-Cl on benzothiophene)S. aureus ATCC 259234[1][2][3][4][5]
II.b Pyridin-2-yl (with 6-Cl on benzothiophene)Methicillin-Resistant S. aureus (Clinical Isolate)4[1][2][3][4][5]
II.b Pyridin-2-yl (with 6-Cl on benzothiophene)Daptomycin-Resistant S. aureus (Clinical Isolate)4[1][2][3][4][5]
1e BenzonapthylS. aureus10-20[7]
1g TolylS. aureus10-20[7]
1h TolylS. aureus10-20[7]

Table 2: Antimicrobial Activity Against Other Bacterial Strains

Compound IDR-Group (from aldehyde)StrainMIC (µg/mL)Reference
1e, 1g, 1h Benzonapthyl, TolylKlebsiella pneumoniae20[7]

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and antimicrobial evaluation of Benzo[b]thiophene-2-acylhydrazones.

Protocol 1: Synthesis of Benzo[b]thiophene-2-acylhydrazones

This protocol describes the two-step synthesis of the target compounds, starting from the corresponding carboxylic acid.

G cluster_synthesis Synthesis Workflow Start Benzo[b]thiophene-2-carboxylic Acid Step1 Reaction with tert-butyl carbazate Start->Step1 Intermediate tert-butyl-2-(benzo[b]thiophene -2-carbonyl)hydrazine-1-carboxylate Step1->Intermediate Step2 Deprotection (TFA) Intermediate->Step2 Hydrazide Benzo[b]thiophene-2-carbohydrazide Step2->Hydrazide Step3 Condensation Reaction (Ethanol, reflux) Hydrazide->Step3 Aldehyde Substituted Aldehyde Aldehyde->Step3 FinalProduct Benzo[b]thiophene-2-acylhydrazone Step3->FinalProduct

Caption: General workflow for the synthesis of Benzo[b]thiophene-2-acylhydrazones.

Materials:

  • Substituted Benzo[b]thiophene-2-carboxylic acid

  • tert-butyl carbazate

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Substituted aromatic or heteroaromatic aldehydes

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

Step 1: Synthesis of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [2]

  • Dissolve the starting Benzo[b]thiophene-2-carboxylic acid and tert-butyl carbazate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DMAP followed by a dropwise addition of a solution of DCC in anhydrous DCM.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the protected hydrazide.

Step 2: Synthesis of this compound [2]

  • Dissolve the product from Step 1 in anhydrous DCM.

  • Add an excess of TFA and stir at room temperature for 18 hours.

  • Concentrate the mixture under vacuum to remove the solvent and excess TFA to yield the hydrazide salt.

Step 3: Synthesis of the final Benzo[b]thiophene-2-acylhydrazone [1]

  • Dissolve the this compound in ethanol.

  • Add the desired aromatic or heteroaromatic aldehyde to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization or column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the antimicrobial susceptibility of the synthesized compounds.[8][9]

G cluster_mic MIC Determination Workflow PrepCompound Prepare stock solution of test compound in DMSO SerialDilute Perform 2-fold serial dilutions in a 96-well plate PrepCompound->SerialDilute Inoculate Add inoculum to each well SerialDilute->Inoculate PrepInoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Determine MIC by visual inspection for turbidity Incubate->ReadResults

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Materials:

  • Synthesized Benzo[b]thiophene-2-acylhydrazone compounds

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of desired final concentrations.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Add the diluted bacterial suspension to each well containing the serially diluted compound. Include positive (broth + inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The resulting acylhydrazone derivatives have demonstrated potent activity, particularly against Gram-positive pathogens like S. aureus. The protocols provided herein offer a framework for the synthesis and evaluation of new analogs, contributing to the ongoing search for effective therapeutics to combat antimicrobial resistance. Further research into the mechanism of action and structure-activity relationships will be crucial for the rational design of more potent and selective compounds based on this promising scaffold.

References

Application Notes and Protocols for the Development of Anticancer Agents from Benzo[b]thiophene-2-carboxylic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the versatile scaffold, Benzo[b]thiophene-2-carboxylic hydrazide. This document outlines the synthesis, biological evaluation, and mechanistic insights of these compounds, offering detailed protocols and data to guide further research and development in this promising area of oncology.

Introduction

Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. The incorporation of a carbohydrazide moiety at the 2-position of the benzo[b]thiophene core provides a key building block for the synthesis of a diverse library of derivatives. These derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-relevant pathways, such as inducing apoptosis, inhibiting cell cycle progression, and modulating kinase activity. This document serves as a practical guide for the synthesis and evaluation of novel anticancer candidates based on this scaffold.

Data Presentation: Anticancer Activity of Benzo[b]thiophene Derivatives

The following tables summarize the in vitro anticancer activity of representative benzo[b]thiophene derivatives against a panel of human cancer cell lines. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxic Activity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [1][2]

Cell LineCancer TypeEC50 (µM)[1][2]
MDA-MB-231Breast Cancer126.67
HepG2Liver Cancer67.04
LNCaPProstate Cancer127.59
Caco-2Colorectal Cancer63.74
Panc-1Pancreatic Cancer76.72
HeLaCervical Cancer146.75
IshikawaEndometrial Cancer110.84

Table 2: Kinase Inhibitory Activity of Tetrahydrobenzo[b]thiophene Derivatives [3][4]

CompoundTarget KinaseIC50 (nM)
7dPim-1High Activity
7ePim-1High Activity
11bPim-1High Activity
11cPim-1High Activity
16dPim-1High Activity
18cPim-1High Activity
23ePim-1High Activity
5bc-MetHigh Activity
5cc-MetHigh Activity
7cc-MetHigh Activity
7dc-MetHigh Activity
11bc-MetHigh Activity
14ac-MetHigh Activity
16bc-MetHigh Activity
18bc-MetHigh Activity
19c-MetHigh Activity
21ac-MetHigh Activity
23cc-MetHigh Activity
23dc-MetHigh Activity
23ic-MetHigh Activity

Note: "High Activity" indicates that the compounds were identified as potent inhibitors in the study, though specific IC50 values were not always provided in the abstracts.

Experimental Protocols

General Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives (Hydrazones)

This protocol describes a general method for the synthesis of N'-substituted-benzo[b]thiophene-2-carbohydrazide derivatives, commonly known as hydrazones.

Workflow for the Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives

G cluster_0 Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hydrazone Formation A Starting Materials B Benzo[b]thiophene-2-carboxylic acid A->B C Ester (e.g., Methyl or Ethyl ester) B->C Alcohol, Acid catalyst D Benzo[b]thiophene-2-carboxylate ester E Benzo[b]thiophene-2-carbohydrazide D->E Hydrazine hydrate F Benzo[b]thiophene-2-carbohydrazide H N'-substituted-benzo[b]thiophene-2-carbohydrazide (Hydrazone) F->H G Aldehyde or Ketone G->H

Caption: General workflow for the synthesis of Benzo[b]thiophene-2-carbohydrazide derivatives.

Materials:

  • Benzo[b]thiophene-2-carbohydrazide

  • Substituted aldehyde or ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve Benzo[b]thiophene-2-carbohydrazide (1 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.

  • Add the desired substituted aldehyde or ketone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Synthesized benzo[b]thiophene derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanism of Action: Signaling Pathways

Several studies suggest that benzo[b]thiophene derivatives exert their anticancer effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction Pathway

One of the primary mechanisms of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzo[b]thiophene derivatives have been shown to activate the intrinsic apoptotic pathway.[1]

Apoptosis Induction by Benzo[b]thiophene Derivatives

A Benzo[b]thiophene Derivative B Upregulation of p53 A->B D Downregulation of Bcl-2 A->D C Upregulation of BAX B->C E Mitochondrial Outer Membrane Permeabilization C->E D->E F Release of Cytochrome c E->F G Activation of Caspase-9 F->G H Activation of Caspase-3 G->H I Apoptosis H->I

Caption: Proposed intrinsic apoptosis pathway induced by Benzo[b]thiophene derivatives.

This pathway is often initiated by the upregulation of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein BAX and decreases the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in apoptotic cell death.[1]

Inhibition of the RhoA/ROCK Pathway

Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to target the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[6]

Inhibition of RhoA/ROCK Pathway

G A Benzo[b]thiophene Derivative B RhoA A->B Inhibits C ROCK B->C Activates D Myosin Light Chain (MLC) C->D Phosphorylates E Phosphorylated MLC D->E F Actin Stress Fiber Formation E->F G Cell Migration and Invasion F->G

Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.

By inhibiting RhoA, these compounds prevent the activation of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6] This, in turn, suppresses the phosphorylation of the myosin light chain (MLC), leading to a disruption of actin stress fiber formation and a subsequent reduction in cancer cell migration and invasion.

Conclusion

This compound serves as a valuable and versatile starting material for the development of potent anticancer agents. The derivatives synthesized from this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and the inhibition of critical signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space further and to design and synthesize novel, more effective anticancer drugs.

References

Application Notes and Protocols: Benzo[b]thiophene-2-carboxylic Hydrazide in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the benzo[b]thiophene scaffold, combined with the reactive and versatile nature of the hydrazide functional group, make it a privileged starting point for the design of novel enzyme inhibitors with a broad spectrum of therapeutic applications. These compounds have demonstrated potential in targeting a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, metabolic diseases, and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.

Applications in Enzyme Inhibition

Derivatives of this compound have been successfully designed and synthesized to target a variety of enzymes, showcasing their potential in several therapeutic areas.

  • Anticancer Activity: These compounds have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 and mTORC1 pathways.[1][2][3]

  • Neuroprotective Effects: The scaffold has been utilized to develop inhibitors of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), enzymes implicated in the progression of Alzheimer's disease.

  • Metabolic Disease Modulation: Certain derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDC), an enzyme involved in the metabolism of branched-chain amino acids, offering potential for the treatment of metabolic disorders.[4]

  • Antimicrobial Properties: Acylhydrazone derivatives have shown promising activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[5][6]

  • Anti-inflammatory Potential: The benzo[b]thiophene core is a key pharmacophore in compounds designed to inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.[7]

Quantitative Inhibition Data

The following table summarizes the inhibitory activities of various this compound derivatives against different enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Compound/Derivative ClassTarget Enzyme/OrganismInhibition Data (IC50, MIC, etc.)Reference
Benzo[b]thiophene-2-carboxamide derivativesReceptor for Advanced Glycation End-products (RAGE)IC50 = 13.2 µM[8]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureusMIC = 4 µg/mL[5][6]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidBranched-chain α-ketoacid dehydrogenase kinase (BDK)IC50 = 3.19 μM[4]
trans-N-4-[N'-(thiophene-2-carbonyl)hydrazinocarbonyl]cyclohexylmethyl-4-bromobenzenesulfonamideHuman Neuropeptide Y (NPY) Y(5) ReceptorIC50 = 7.70 nM[9]
Aminobenzo[b]thiophene 1,1-dioxide derivative (Compound 15)STAT3IC50 = 0.33-0.75 µM (in various cancer cell lines)[2]
2-carbonylbenzo[b]thiophene 1,1-dioxide derivativesSTAT3-[1]
N-phenylbenzo[b]thiophene-2-carboxamide derivativesAmyloid Beta (Aβ42) AggregationUp to 54% inhibition[10][11]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Various Cancer Cell LinesEC50 = 63.74 - 146.75 µM[12][13]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the corresponding benzo[b]thiophene-2-carboxylic acid or its ester. A general synthetic workflow is outlined below.

G cluster_0 Synthesis of Benzo[b]thiophene-2-carboxylic Acid cluster_1 Synthesis of Hydrazide cluster_2 Synthesis of Acylhydrazone Derivatives Start Methylthiobenzene Step1 Reaction with BuLi and TMEDA Start->Step1 Step2 Reaction with DMF Step1->Step2 Step3 Quenching with HCl Step2->Step3 Product1 Benzo[b]thiophene-2-carbaldehyde Step3->Product1 Product1_ref Benzo[b]thiophene-2-carbaldehyde Step4 Oxidation to Carboxylic Acid Product1_ref->Step4 CarboxylicAcid Benzo[b]thiophene-2-carboxylic Acid Step4->CarboxylicAcid Step5 Esterification CarboxylicAcid->Step5 Ester Benzo[b]thiophene-2-carboxylate Ester Step5->Ester Step6 Reaction with Hydrazine Hydrate Ester->Step6 Hydrazide This compound Step6->Hydrazide Hydrazide_ref This compound Step7 Condensation with Aldehydes/Ketones Hydrazide_ref->Step7 Acylhydrazone Acylhydrazone Derivatives Step7->Acylhydrazone

Caption: General workflow for the synthesis of this compound and its acylhydrazone derivatives.

Protocol 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde [14]

  • To a solution of methylthiobenzene (8.05 mmol) in hexane (30 mL), add TMEDA (24.1 mmol) under a nitrogen atmosphere with stirring.

  • Cool the mixture to 0 °C for 10 minutes.

  • Add a solution of BuLi in hexane (1.6 M; 24.2 mmol) dropwise at 0 °C under nitrogen.

  • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Cool the mixture and slowly add anhydrous DMF (27.4 mmol) with vigorous stirring.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Quench the reaction with 1 M aqueous HCl (40 mL) and separate the phases.

  • Wash the organic phase with 1 M HCl, water, and brine.

  • Extract the aqueous layers with Et2O.

  • Combine the organic phases, dry over Na2SO4, and concentrate in vacuo to yield benzo[b]thiophene-2-carbaldehyde.

Protocol 2: General Procedure for the Synthesis of this compound [15]

  • Activate the corresponding 2-thiophenecarboxylic acid derivative (10.0 mmol) using a coupling agent like DCCI (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) in an appropriate solvent (e.g., CH2Cl2).

  • Treat the resulting activated ester or mixed anhydride with hydrazine hydrate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture, which typically involves washing with Na2CO3 solution to remove unreacted acid, followed by washing with saturated NaCl solution and water.

  • Dry the organic layer over MgSO4 and evaporate the solvent under reduced pressure.

  • Recrystallize the isolated solid from a suitable solvent like hot ethanol to obtain the pure hydrazide.

Protocol 3: General Procedure for the Synthesis of Acylhydrazone Derivatives [5]

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.

  • Add a catalytic amount of an acid (e.g., acetic acid).

  • Reflux the reaction mixture for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC.

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

  • If necessary, the crude product can be purified by recrystallization.

Enzymatic Assays

Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Tris-HCl buffer (pH 8.0).

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme.

    • Test compounds (benzo[b]thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well microplate, add buffer, DTNB solution, and the test compound solution.

    • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the rate of color change.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDC) Inhibition Assay [4]

This assay is typically performed using a high-throughput screening format.

  • Principle: The assay measures the kinase activity of BDK on the BCKDC complex. Inhibition of BDK leads to a decrease in the phosphorylation of the BCKDC E1α subunit.

  • General Procedure:

    • Reconstitute the BCKDC complex with purified BDK.

    • Incubate the complex with the test compounds (benzo[b]thiophene derivatives) at various concentrations.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • After a defined incubation period, stop the reaction.

    • The level of phosphorylation can be quantified using methods such as SDS-PAGE followed by autoradiography or by using specific antibodies against the phosphorylated E1α subunit in an ELISA or Western blot format.

    • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway Inhibition

The versatility of the this compound scaffold allows for the design of inhibitors that target key nodes in cellular signaling pathways, which are often dysregulated in diseases like cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell proliferation, survival, and metastasis. Benzo[b]thiophene derivatives have been developed as potent STAT3 inhibitors.[1][2][3]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3_active Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its hyperactivity is a common feature of many cancers.

G GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT Activation TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Inhibitor Benzo[b]thiophene Derivative Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 signaling pathway.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel enzyme inhibitors with diverse therapeutic potential. The synthetic tractability of this core allows for the generation of large libraries of derivatives for screening against a wide range of biological targets. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate new benzo[b]thiophene-based compounds in the ongoing quest for more effective and selective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for the Functionalization of Benzo[b]thiophene-2-carboxylic Hydrazide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of functionalized Benzo[b]thiophene-2-carboxylic hydrazide in material science, leveraging the unique photophysical and structural properties of the benzo[b]thiophene core. The following sections detail potential applications and provide representative experimental protocols for the synthesis and functionalization of this versatile building block.

Application Notes

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in both medicinal chemistry and material science. Their rigid, planar structure and electron-rich nature impart desirable electronic and photophysical properties, making them excellent candidates for the development of advanced materials. This compound serves as a key intermediate, offering a reactive handle for a variety of functionalization reactions to create novel polymers, metal-organic frameworks (MOFs), and fluorescent sensors.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The benzo[b]thiophene moiety is known to be a good hole-transporting material and can be incorporated into conjugated polymers for use in organic electronics. Functionalization of this compound can lead to the formation of polymers with tunable band gaps and high charge carrier mobilities. The hydrazide group can be converted into various heterocyclic rings or used as a linking unit in condensation polymerization to create donor-acceptor copolymers, which are essential for efficient OLEDs and OPVs.

Fluorescent Sensors

The inherent fluorescence of the benzo[b]thiophene core can be modulated by functionalization at the hydrazide position. The formation of hydrazones through condensation with various aldehydes and ketones can lead to compounds exhibiting solvatochromism or specific ion-sensing capabilities. The lone pair of electrons on the nitrogen atoms of the hydrazone moiety can act as a binding site for metal ions, leading to changes in the fluorescence emission spectrum upon coordination. This makes functionalized this compound derivatives promising candidates for the development of selective and sensitive fluorescent sensors for environmental and biological monitoring.

High-Performance Polymers

Aromatic polyhydrazides are known for their excellent thermal stability and mechanical properties. By using this compound as a monomer in polycondensation reactions with aromatic diacyl chlorides, novel polyhydrazides with the benzo[b]thiophene unit in the polymer backbone can be synthesized. These polymers are expected to exhibit high thermal decomposition temperatures and good mechanical strength, making them suitable for applications as high-performance films and fibers. Furthermore, the introduction of the benzo[b]thiophene moiety can enhance the solubility and processability of these polymers.

Metal-Organic Frameworks (MOFs)

The hydrazide functional group is a versatile ligand for the construction of metal-organic frameworks. This compound can act as a multitopic linker, coordinating to metal ions through both the hydrazide nitrogen and carbonyl oxygen atoms. The resulting MOFs could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, and luminescence. The benzo[b]thiophene unit can also impart specific functionalities to the MOF, such as enhanced thermal stability or specific guest interactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization into various materials.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from the corresponding carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend Benzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours, then reflux for 2 hours.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Hydrazide Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and add this solution dropwise to a stirred solution of hydrazine hydrate (5 equivalents) in anhydrous ethanol at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to stir at room temperature overnight. A precipitate will form.

  • Isolation of Product: Filter the precipitate using a Büchner funnel and wash with cold water, followed by a saturated solution of sodium bicarbonate, and finally with cold water again.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for benzo[b]thiophene derivatives and related polymers. Note that direct data for polymers and MOFs derived from this compound is limited; therefore, data from analogous systems is provided for comparative purposes.

Table 1: Thermal Properties of Benzo[b]thiophene Derivatives and Analogous Polymers

Compound/PolymerTd5 (°C) (5% Weight Loss)Glass Transition Temperature (Tg, °C)Reference/Analogy
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene281-[1]
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene248-[1]
Representative Aromatic Polyhydrazide310-32078-95Based on aromatic polyhydrazides from dihydro-9,10-ethanoanthracene dihydrazide[2]
Representative Aromatic Polyamide> 457-Based on fluorine-containing polyamides[3]

Table 2: Electrochemical and Photophysical Properties of Benzo[b]thiophene Derivatives and Analogous Polymers

Compound/PolymerHOMO (eV)LUMO (eV)Emission Max (nm)Quantum Yield (%)Reference/Analogy
Poly(benzo[1,2-b:4,5-b']dithiophene-alt-bithiophene) (PBT-2T)-5.15-3.10630-[4]
Poly(benzo[1,2-b:4,5-b']dithiophene-alt-terthiophene) (PBT-3T)-5.08-3.43653-[4]
2,7-dibromo BTBT-5,5-dioxide-6.83-3.24450>99[5]
2,7-dibromo BTBT-5,5,10,10–tetraoxide-7.31-3.73425>99[5]

Table 3: Mechanical Properties of Representative Aromatic Polymer Films

Polymer TypeTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Reference/Analogy
Aromatic Polyamide (Aramid)1.7 - 2.679 - 939 - 15Based on aramids with cyano groups[3]
Aromatic Polyamide (Aramid)2.7 - 3.2up to 1156 - 9Based on fluorine-containing polyamides[3]
Polyimide Film> 4.1> 52-Based on TFMB and pAPS-based polymer films[6]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Benzo[b]thiophene-2-carboxylic Acid step1 Reaction with SOCl₂ start->step1 step2 Formation of Acid Chloride step1->step2 step3 Reaction with Hydrazine Hydrate step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Functionalization_Pathways cluster_polymers Polymer Synthesis cluster_mof MOF Synthesis cluster_sensor Sensor Synthesis start This compound polyhydrazide Polyhydrazide start->polyhydrazide Polycondensation with Diacyl Chloride schiff_base_polymer Schiff Base Polymer start->schiff_base_polymer Polycondensation with Dialdehyde mof Metal-Organic Framework start->mof Coordination with Metal Ions hydrazone_sensor Hydrazone-based Fluorescent Sensor start->hydrazone_sensor Condensation with Aldehyde/Ketone

Caption: Functionalization pathways for material science applications.

Protocol 2: Representative Synthesis of a Polyhydrazide

This protocol describes a representative method for the synthesis of a polyhydrazide via low-temperature solution polycondensation.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Methanol

  • Magnetic stirrer

  • Nitrogen inlet

  • Low-temperature bath

Procedure:

  • Monomer Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP containing 5% (w/v) LiCl.

  • Cooling: Cool the solution to -10 °C using a low-temperature bath.

  • Addition of Diacyl Chloride: Add finely powdered terephthaloyl chloride (1 equivalent) to the stirred solution in one portion.

  • Polymerization: Continue stirring the reaction mixture at -10 °C for 1 hour and then at room temperature for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyhydrazide.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Characterization: Characterize the polymer by determining its inherent viscosity, and by FT-IR, ¹H NMR, and thermogravimetric analysis (TGA).

Protocol 3: Representative Synthesis of a Schiff Base Polymer

This protocol outlines a general procedure for the synthesis of a Schiff base polymer.

Materials:

  • This compound

  • Terephthalaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Magnetic stirrer

  • Nitrogen inlet

  • Reflux condenser

Procedure:

  • Monomer Solution: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) and terephthalaldehyde (1 equivalent) in DMSO.

  • Polymerization: Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the Schiff base polymer.

  • Washing and Drying: Filter the polymer, wash it extensively with methanol, and dry it under vacuum at 60 °C.

  • Characterization: Analyze the polymer using FT-IR and ¹H NMR to confirm the formation of the Schiff base linkage, and TGA to evaluate its thermal stability.

Protocol 4: Hypothetical Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a hypothetical solvothermal synthesis of a MOF using this compound as a ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Mixture: In a glass vial, dissolve this compound (1 equivalent) and zinc nitrate hexahydrate (1 equivalent) in DMF.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at 100 °C for 48 hours.

  • Cooling and Crystal Formation: After the reaction, allow the autoclave to cool slowly to room temperature. Crystalline product should form.

  • Washing and Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF, followed by ethanol. Immerse the crystals in fresh ethanol for 3 days, replacing the ethanol daily to ensure complete solvent exchange.

  • Activation: Activate the MOF by heating the solvent-exchanged crystals under vacuum at 120 °C for 12 hours to remove the guest solvent molecules from the pores.

  • Characterization: Characterize the resulting MOF using powder X-ray diffraction (PXRD) to confirm its crystalline structure, TGA to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity and surface area.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_application Application Testing synthesis Synthesis of Functionalized Material spectroscopy Spectroscopy (NMR, FT-IR) synthesis->spectroscopy thermal Thermal Analysis (TGA, DSC) synthesis->thermal structural Structural Analysis (XRD) synthesis->structural electrochem Electrochemical Analysis (CV) synthesis->electrochem morphology Morphology (SEM, AFM) synthesis->morphology device Device Fabrication & Testing (OLED, OPV) spectroscopy->device sensor Sensor Performance Evaluation spectroscopy->sensor thermal->device thermal->sensor properties Material Property Measurement (Mechanical, Gas Adsorption) thermal->properties structural->device structural->properties electrochem->device morphology->device

Caption: General experimental workflow for material synthesis and characterization.

References

Application Notes and Protocols: In Vitro Evaluation of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Benzo[b]thiophene-2-carboxylic hydrazide derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. The following sections detail the synthesis, experimental protocols for biological evaluation, and a summary of key quantitative data.

Introduction

This compound and its derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The fusion of the benzo[b]thiophene scaffold with a hydrazide moiety creates a versatile pharmacophore with a broad spectrum of biological activities. This document outlines the in vitro methodologies to assess the therapeutic potential of these derivatives, focusing on their antimicrobial and cytotoxic effects.

Synthesis of this compound Derivatives

The general synthetic route to produce this compound derivatives involves a two-step process. First is the synthesis of the core hydrazide, followed by condensation with various aldehydes to yield the final acylhydrazone derivatives.

General Synthesis Protocol

A common method for synthesizing these derivatives involves the reaction of a substituted this compound with a variety of aromatic or heteroaromatic aldehydes.[1][2][3]

Step 1: Synthesis of this compound

This intermediate can be synthesized from the corresponding benzo[b]thiophene-2-carboxylic acid.

Protocol:

  • To a solution of the appropriate ethyl benzo[b]thiophene-2-carboxylate in ethanol, add a solution of sodium hydroxide (3N).[2]

  • Stir the mixture at room temperature overnight.[2]

  • Concentrate the solution under vacuum, dilute with water, and acidify with hydrochloric acid (1N).[2]

  • Extract the resulting precipitate with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the benzo[b]thiophene-2-carboxylic acid.[2]

  • The carboxylic acid is then converted to the corresponding hydrazide. A common method involves reacting the acid with hydrazine hydrate.[4]

Step 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide Acylhydrazone Derivatives

Protocol:

  • Dissolve the synthesized this compound in a suitable solvent, such as ethanol.[5]

  • Add the desired substituted aldehyde to the solution.[5]

  • The reaction mixture is typically heated under reflux for 2-6 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Upon completion, the crude product is filtered and can be purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Acylhydrazone Synthesis start Ethyl Benzo[b]thiophene-2-carboxylate naoh NaOH in EtOH start->naoh Stir overnight acidification Acidification (HCl) naoh->acidification extraction Extraction & Drying acidification->extraction acid Benzo[b]thiophene-2-carboxylic Acid extraction->acid hydrazine Hydrazine Hydrate acid->hydrazine Reaction hydrazide This compound hydrazine->hydrazide reflux Reflux in Ethanol (2-6h) hydrazide->reflux aldehyde Substituted Aldehyde aldehyde->reflux filtration Filtration reflux->filtration recrystallization Recrystallization filtration->recrystallization final_product Final Acylhydrazone Derivative recrystallization->final_product MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure compound_prep Prepare Compound Stock Solution (in DMSO) dilution Serial Dilution in 96-well Plate compound_prep->dilution bacterial_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacteria bacterial_prep->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay_proc Assay Procedure seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Compound Dilutions seed_cells->treat_cells add_mtt Add MTT Solution & Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically begins with either Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, most commonly the ethyl or methyl ester.

Q2: What is the most common method for synthesizing this compound?

The most widely used and straightforward method is the hydrazinolysis of a Benzo[b]thiophene-2-carboxylic acid ester (e.g., ethyl or methyl ester) with hydrazine hydrate.[1][2][3]

Q3: I am getting a low yield. What are the potential reasons and how can I improve it?

Low yields can stem from several factors. Please refer to the detailed troubleshooting guide below. Key areas to investigate include the molar ratio of hydrazine hydrate, reaction time and temperature, and the purity of your starting materials. Using a significant excess of hydrazine hydrate (10-20 equivalents) and ensuring a sufficient reflux period are common strategies to drive the reaction to completion.[2][4]

Q4: Are there alternative methods to the direct hydrazinolysis of esters?

Yes, an alternative route involves the coupling of Benzo[b]thiophene-2-carboxylic acid with a protected hydrazine, such as tert-butyl carbazate, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5] This is then followed by a deprotection step. Another approach is to activate the carboxylic acid with reagents like 1-hydroxybenzotriazole (HOBt) and DCC before reacting with hydrazine.[1]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (the ester) and the appearance of the hydrazide product.[2]

Q6: What are the common side reactions to be aware of?

A potential side reaction is the formation of a diacyl hydrazine, where two molecules of the benzothiophene acyl group react with one molecule of hydrazine. This can often be minimized by using an excess of hydrazine.[3] When using carbodiimide coupling agents like DCC, the formation of N-acylurea byproducts can occur.[1]

Q7: What is the best way to purify the final product?

Purification methods depend on the nature of the product and impurities. Common techniques include:

  • Precipitation and Filtration: The hydrazide product is often a solid that precipitates from the reaction mixture upon cooling.[2]

  • Recrystallization: This is a standard method to obtain high-purity crystalline product. Ethanol or a mixture of ethanol and other solvents is often used.[2]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be employed for purification.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Insufficient hydrazine hydrate.Increase the molar excess of hydrazine hydrate to at least 10-20 equivalents relative to the ester.[2]
Low reaction temperature or insufficient reaction time.Ensure the reaction mixture is refluxing vigorously. Monitor the reaction by TLC and extend the reflux time if the starting material is still present.
Poor quality of starting materials (ester or hydrazine hydrate).Use freshly distilled or high-purity ester. Ensure the hydrazine hydrate has not degraded.
Inefficient stirring.Ensure adequate agitation of the reaction mixture, especially if the product precipitates during the reaction.
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification by column chromatography. Try different solvent systems for recrystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Formation of a White Precipitate (other than the product) If using DCC, this is likely dicyclohexylurea (DCU).Filter off the DCU precipitate before the work-up procedure.[5]

Data Presentation

Table 1: Reported Yields for this compound Precursors and Derivatives

Compound Starting Material Reagents and Conditions Yield (%) Reference
tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylateBenzo[b]thiophene-2-carboxylic acidtert-butyl carbazate, DCC, DMAP, DCM, 0 °C to RT, 24h88[5][6][7]
6-Chlorobenzo[b]thiophene-2-carboxylic acidEthyl 6-chlorobenzo[b]thiophene-2-carboxylateNaOH, EtOH, H₂O, RT, overnight87[7]
tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate6-Chlorobenzo[b]thiophene-2-carboxylic acidtert-butyl carbazate, DCC, DMAP, DCM79[7]
tert-butyl-2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid-64[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Benzo[b]thiophene-2-carboxylate

This protocol is a generalized procedure based on common hydrazinolysis reactions.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzo[b]thiophene-2-carboxylate (1 equivalent) in a minimal amount of ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (10-20 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.

  • Product Isolation: After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), allow the mixture to cool to room temperature. The product may precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove excess hydrazine hydrate. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

This protocol is adapted from a literature procedure for the DCC coupling method.[5]

  • Reaction Setup: Under an inert atmosphere (N₂), dissolve benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.13 equivalents) to the mixture. Then, add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture through Celite® to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Purification: Concentrate the filtrate to obtain a viscous oil. Purify the crude product by column chromatography (e.g., using a pentane/Et₂O eluent system) to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: DCC Coupling cluster_method2 Method 2: Hydrazinolysis Benzo[b]thiophene-2-carboxylic_acid Benzo[b]thiophene-2- carboxylic acid DCC_Coupling DCC, tert-butyl carbazate, DMAP in DCM Benzo[b]thiophene-2-carboxylic_acid->DCC_Coupling Ethyl_Benzo[b]thiophene-2-carboxylate Ethyl Benzo[b]thiophene-2- carboxylate Hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux Ethyl_Benzo[b]thiophene-2-carboxylate->Hydrazinolysis Protected_Hydrazide tert-butyl-2-(benzo[b]thiophene-2- carbonyl)hydrazine-1-carboxylate DCC_Coupling->Protected_Hydrazide Deprotection TFA in DCM Final_Product Benzo[b]thiophene-2- carboxylic hydrazide Deprotection->Final_Product Protected_Hydrazide->Deprotection Hydrazinolysis->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_TLC Is starting material (ester) consumed? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction No Isolation_Problem Potential Isolation Problem Check_TLC->Isolation_Problem Yes Increase_Time_Temp Increase reflux time and/or temperature Incomplete_Reaction->Increase_Time_Temp Increase_Hydrazine Increase molar excess of hydrazine hydrate Incomplete_Reaction->Increase_Hydrazine Check_Purity Check purity of starting materials Incomplete_Reaction->Check_Purity Optimize_Purification Optimize purification method (e.g., recrystallization solvent, chromatography) Isolation_Problem->Optimize_Purification Side_Reactions Consider side reactions (e.g., diacylation) Isolation_Problem->Side_Reactions

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Crude Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Benzo[b]thiophene-2-carboxylic hydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, byproducts like dicyclohexylurea (if DCC is used as a coupling agent) may also be present.[1][2]

Q2: What is the recommended first step for purifying the crude product?

A2: A common and effective initial purification step is recrystallization.[3][4] The choice of solvent is crucial for obtaining high purity crystals.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethyl acetate (EtOAc) and methanol (MeOH) have been reported as effective solvents for the recrystallization of this compound and its derivatives.[3] A mixed solvent system, such as an alcohol-water mixture, can also be employed to achieve optimal purity and yield.[4]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the desired product.[2][4] It is a highly effective technique for separating the target compound from unreacted starting materials and byproducts.[4]

Q5: What is a typical solvent system for column chromatography?

A5: A common eluent system for column chromatography of benzothiophene derivatives is a mixture of hexane and ethyl acetate (Hexane/EtOAc).[4] The specific ratio of the solvents should be optimized by thin-layer chromatography (TLC) to achieve the best separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent is too good a solvent for the compound, leading to significant loss in the mother liquor.- Try a different solvent or a mixed solvent system to decrease solubility at lower temperatures.- Concentrate the mother liquor and attempt a second recrystallization.
The compound is precipitating out too quickly, trapping impurities.- Ensure the crude product is fully dissolved at an elevated temperature before allowing it to cool slowly.
Product is an Oil, Not a Solid Presence of significant impurities or residual solvent.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Dry the product thoroughly under vacuum to remove residual solvents.- If the issue persists, purify by column chromatography.[2]
Multiple Spots on TLC After Recrystallization Impurities have very similar solubility to the product.- Perform column chromatography for more effective separation.[4]- Consider a second recrystallization with a different solvent system.
Product Appears Colored (e.g., yellowish) Presence of colored impurities.- Recrystallization with activated charcoal can sometimes help remove colored impurities.- Column chromatography is often effective at removing colored byproducts.
Broad Melting Point Range The product is still impure.- Repeat the purification step (recrystallization or column chromatography).- Ensure the product is completely dry.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., Ethyl Acetate, Methanol, or an alcohol/water mixture) where the this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a Hexane/EtOAc mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow start Crude Benzo[b]thiophene- 2-carboxylic hydrazide recrystallization Recrystallization (e.g., EtOAc or MeOH) start->recrystallization check_purity1 Check Purity (TLC, Melting Point) recrystallization->check_purity1 column_chromatography Column Chromatography (e.g., Hexane/EtOAc) check_purity1->column_chromatography Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC, Melting Point) column_chromatography->check_purity2 check_purity2->pure_product Pure troubleshoot Troubleshoot: - Different Solvent - Further Purification check_purity2->troubleshoot Impure

Caption: A general workflow for the purification of crude this compound.

References

common side products in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary methods for the synthesis of this compound:

  • Hydrazinolysis of Benzo[b]thiophene-2-carboxylate Esters : This is a conventional method where a corresponding ester (e.g., methyl or ethyl ester) is reacted with hydrazine hydrate.[1][2] While straightforward, this route can sometimes lead to a mixture of products that are challenging to purify.[3]

  • Direct Coupling of Benzo[b]thiophene-2-carboxylic Acid with Hydrazine : This approach involves activating the carboxylic acid and then coupling it with a hydrazine derivative. A common method uses a coupling agent like dicyclohexylcarbodiimide (DCC) with tert-butyl carbazate, followed by the removal of the Boc protecting group.[3] This method is often preferred to avoid the purification difficulties associated with direct hydrazinolysis.[3]

Q2: I am attempting the hydrazinolysis of ethyl benzo[b]thiophene-2-carboxylate and getting a complex mixture of products. What are the likely side products?

When performing a hydrazinolysis on an ester, several side products can form, leading to a complex reaction mixture. Potential side products include:

  • Unreacted Starting Material : Incomplete reaction can leave residual ethyl benzo[b]thiophene-2-carboxylate.

  • 1,2-bis(benzo[b]thiophene-2-carbonyl)hydrazine : This diacylhydrazine derivative can form if the initially formed hydrazide reacts with another molecule of the ester. This is more likely with an insufficient excess of hydrazine hydrate or elevated temperatures.

  • Products from Ring Opening : Although the benzo[b]thiophene ring is generally stable, harsh reaction conditions (e.g., very high temperatures) could potentially lead to degradation or rearrangement products, though this is less common.

One report specifically notes that the substitution of methyl benzo[b]thiophene-2-carboxylate with hydrazine can lead to a mixture of products that are difficult to purify.[3]

Q3: In the DCC coupling synthesis of this compound using tert-butyl carbazate, I have an insoluble white precipitate. What is it and how can I remove it?

The insoluble white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. Another potential side product that may be present is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[4]

Troubleshooting Steps :

  • Filtration : DCU is poorly soluble in most common organic solvents like dichloromethane (DCM).[3] The majority of it can be removed by filtering the reaction mixture through Celite®.[3]

  • Purification : Any remaining DCU or N-acylurea can typically be removed by column chromatography.

Troubleshooting Guides

Guide 1: Poor Yield in the Hydrazinolysis of Ethyl Benzo[b]thiophene-2-carboxylate
Symptom Possible Cause Suggested Solution
Low yield of desired hydrazide with significant recovery of starting ester.1. Insufficient reaction time or temperature. 2. Low molar excess of hydrazine hydrate. 3. Poor quality of hydrazine hydrate (e.g., decomposed).1. Increase the reaction time or gently heat the reaction mixture under reflux.[2] Monitor the reaction progress by TLC. 2. Use a larger excess of hydrazine hydrate (e.g., 3-10 equivalents).[5] 3. Use fresh, high-purity hydrazine hydrate.
Formation of a significant amount of 1,2-bis(benzo[b]thiophene-2-carbonyl)hydrazine.1. Molar ratio of hydrazine hydrate to ester is too low. 2. Localized high concentration of the ester.1. Increase the molar excess of hydrazine hydrate. 2. Add the ester dropwise to the solution of hydrazine hydrate with vigorous stirring to ensure rapid mixing.
Guide 2: Side Product Formation in the DCC Coupling Method
Symptom Possible Cause Suggested Solution
Presence of a significant amount of N-acylurea side product.The O-acylisourea intermediate has rearranged to the more stable N-acylurea.[4] This is a known side reaction in DCC couplings.1. Add an activating agent like 1-hydroxybenzotriazole (HOBt).[4] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts more cleanly with the nucleophile (tert-butyl carbazate). 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of DCC to minimize the rearrangement.[3]
Incomplete removal of the Boc protecting group.1. Insufficient strength or amount of acid (e.g., TFA). 2. Insufficient reaction time for deprotection.1. Ensure an adequate excess of trifluoroacetic acid (TFA) is used. 2. Monitor the deprotection step by TLC or LC-MS to ensure complete conversion to the final hydrazide.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors.

Reaction Step Reactants Product Yield (%) Reference
Esterification2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolateEthyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate-[3]
SaponificationEthyl 6-chlorobenzo[b]thiophene-2-carboxylate, NaOH6-Chlorobenzo[b]thiophene-2-carboxylic acid-[3]
DCC CouplingBenzo[b]thiophene-2-carboxylic acid, tert-butyl carbazateTert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate88%[3]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (DCC Coupling Method) [3]

  • Under an inert nitrogen atmosphere, dissolve benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add 4-dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture through Celite® to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • The filtrate contains the desired product, which can be purified further if necessary.

Protocol 2: Synthesis of this compound via Hydrazinolysis (General Procedure) [2][6]

  • Dissolve the starting ester (e.g., ethyl benzo[b]thiophene-2-carboxylate) in a suitable alcohol solvent, such as ethanol or methanol.

  • Add hydrazine hydrate (typically a significant molar excess) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the starting ester is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude hydrazide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways A Benzo[b]thiophene- 2-carboxylic Acid B Ethyl Benzo[b]thiophene- 2-carboxylate A->B Fischer Esterification (H+, EtOH) C Benzo[b]thiophene- 2-carboxylic Hydrazide A->C DCC, DMAP, tert-butyl carbazate; then TFA B->C Hydrazinolysis (N2H4·H2O)

Caption: Synthetic routes to this compound.

DCC_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A Benzo[b]thiophene- 2-carboxylic Acid + DCC B O-Acylisourea Intermediate A->B C Active Ester (with HOBt) B->C + HOBt E N-Acylurea Side Product B->E Rearrangement (Mumm) D Desired Hydrazide (after coupling & deprotection) C->D + tert-butyl carbazate

Caption: DCC coupling main and side reaction pathways.

Hydrazinolysis_Side_Products Start Ethyl Benzo[b]thiophene- 2-carboxylate + N2H4·H2O MainProduct Benzo[b]thiophene- 2-carboxylic Hydrazide Start->MainProduct Desired Reaction SideProduct1 Unreacted Ester Start->SideProduct1 Incomplete Reaction SideProduct2 1,2-bis(benzo[b]thiophene- 2-carbonyl)hydrazine MainProduct->SideProduct2 + Starting Ester

Caption: Potential side products in the hydrazinolysis reaction.

References

challenges in the scale-up production of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Benzo[b]thiophene-2-carboxylic hydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Impurities in Benzo[b]thiophene-2-carboxylic acid, its ester derivative, or hydrazine hydrate.[1] 3. Suboptimal solvent: The solvent may not be suitable for the reaction conditions.[1] 4. Degradation of reagents: Hydrazine hydrate can degrade over time.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] For hydrazinolysis of esters, refluxing for 3-5 hours is a common starting point.[2] 2. Ensure purity of reactants: Purify starting materials if necessary. Use fresh, high-purity hydrazine hydrate.[1] 3. Solvent selection: For ester hydrazinolysis, ethanol or methanol are commonly used.[2][3] For direct synthesis from the carboxylic acid, anhydrous DCM is an option when using coupling agents.[4] 4. Use fresh reagents: Ensure the quality and freshness of all starting materials.
Formation of Diacylhydrazide Byproduct 1. High reactivity of starting material: Acyl chlorides and anhydrides are highly reactive and can easily lead to diacylation.[2][5] 2. Incorrect stoichiometry: An excess of the acylating agent relative to hydrazine. 3. High reaction temperature: Can favor the formation of the bis-hydrazide byproduct.[5]1. Alternative starting materials: Prefer the use of the corresponding ester or the carboxylic acid with a coupling agent over the acyl chloride for better control.[2] 2. Control stoichiometry: Use a slight excess of hydrazine hydrate. 3. Temperature control: For reactions involving acyl chlorides, maintain low temperatures (e.g., -75°C to -68°C) during addition.[5]
Product Precipitation During Reaction 1. Low solubility of the hydrazide: The desired product, this compound, may have poor solubility in the reaction solvent.[3]1. This can be advantageous: The precipitated solid is often the desired product and can be isolated by filtration, simplifying purification.[3] 2. Confirm identity of precipitate: Analyze the solid by TLC or other analytical methods to ensure it is the product and not an impurity or starting material.
Difficult Purification 1. Presence of unreacted starting materials: Unreacted carboxylic acid or ester can co-purify with the product. 2. Formation of closely related impurities: Byproducts with similar polarity to the desired hydrazide.1. Aqueous workup: Wash the reaction mixture with a sodium bicarbonate or sodium carbonate solution to remove any unreacted carboxylic acid.[6] 2. Recrystallization: This is an effective method for purifying the final product. Hot ethanol is a commonly used solvent.[2][6] 3. Column chromatography: If recrystallization is insufficient, flash column chromatography can be employed for further purification.[1][7]
Safety Concerns 1. Toxicity of reagents: Hydrazine hydrate is toxic and a suspected carcinogen.[8] 2. Irritant nature of the product: this compound can cause skin, eye, and respiratory irritation.[9][10]1. Handle with care: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] 2. Follow safety protocols: Adhere to all institutional and regulatory safety guidelines for handling hazardous chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods include:

  • Hydrazinolysis of an ester: This involves reacting the methyl or ethyl ester of Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate, typically in an alcohol solvent under reflux.[2][11] This is a widely used and reliable method.

  • Direct conversion from the carboxylic acid: This can be achieved by reacting Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate, often with the use of coupling agents like dicyclohexylcarbodiimide (DCCI) and an activator such as 1-hydroxybenzotriazole (HOBt) to form an active ester in situ, which then reacts with hydrazine.[6]

  • From the acyl chloride: While possible, reacting Benzo[b]thiophene-2-carbonyl chloride with hydrazine is often challenging to control on a larger scale due to the high reactivity, which can lead to the formation of the N,N'-diacylhydrazide byproduct.[2][5]

Q2: I'm observing a significant amount of a byproduct that is difficult to separate. What could it be?

A2: A common byproduct in hydrazide synthesis is the corresponding N,N'-diacylhydrazide.[5] This is particularly an issue when using highly reactive starting materials like acyl chlorides or when the stoichiometry is not carefully controlled.[2] To minimize its formation, it is advisable to use the ester derivative or the carboxylic acid with coupling agents and to use a slight excess of hydrazine.

Q3: My reaction seems to be very slow. How can I increase the reaction rate?

A3: If you are performing a hydrazinolysis of an ester and the reaction is sluggish, you can try the following:

  • Increase the temperature: Ensure the reaction is at a gentle reflux.

  • Use a more reactive ester: Methyl esters are generally more reactive than ethyl or other alkyl esters.

  • Consider microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for hydrazide synthesis.[2]

Q4: What is the best method for purifying the final product on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[2] this compound often has poor solubility in common organic solvents at room temperature but can be dissolved in hot alcohol (like ethanol) and then allowed to crystallize upon cooling.[3][6] If impurities persist, a wash with a dilute base solution can remove acidic starting materials before the final recrystallization.[6]

Q5: Are there any particular safety precautions I should take during the scale-up of this synthesis?

A5: Yes, safety is paramount. Hydrazine and its hydrate are toxic and potentially explosive.[8] It is crucial to work in a well-ventilated area, such as a walk-in fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The final product is also an irritant.[9][10] A thorough risk assessment should be conducted before commencing any scale-up activities.

Experimental Protocols

Protocol 1: Synthesis from Ethyl Benzo[b]thiophene-2-carboxylate

This protocol is based on the standard hydrazinolysis of an ester.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Ethyl Benzo[b]thiophene-2-carboxylate (1 equivalent).

  • Solvent Addition: Add a minimal amount of ethanol to dissolve the ester.

  • Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution.[3]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any residual impurities. The crude hydrazide can be further purified by recrystallization from hot ethanol.

Protocol 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid using Coupling Agents

This protocol is adapted from methods for converting carboxylic acids to hydrazides via an activated intermediate.[4][6]

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.13 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

  • Deprotection (if using tert-butyl carbazate): The resulting Boc-protected hydrazide will require an additional deprotection step using an acid like trifluoroacetic acid (TFA) in DCM to yield the final product.[7]

Visualizations

Synthesis_Pathway A Benzo[b]thiophene-2- carboxylic Acid B Ethyl Benzo[b]thiophene-2- carboxylate A->B H+, EtOH (Esterification) C Benzo[b]thiophene-2- carbonyl Chloride A->C SOCl2 or (COCl)2 (Acyl Chloride Formation) D Benzo[b]thiophene-2- carboxylic Hydrazide A->D Hydrazine Hydrate DCC, HOBt (Route 2: Alternative) B->D Hydrazine Hydrate EtOH, Reflux (Route 1: Preferred) C->D Hydrazine Hydrate (Route 3: Prone to Byproduct) E N,N'-Diacylhydrazide (Byproduct) C->E Excess Acyl Chloride or High Temp.

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No step1_yield Verify Starting Material Purity check_yield->step1_yield Yes step1_purity Diacylhydrazide Byproduct Present? check_purity->step1_purity Yes end Successful Synthesis check_purity->end No step2_yield Optimize Reaction Time & Temperature (Monitor by TLC) step1_yield->step2_yield step3_yield Check Reagent Stoichiometry step2_yield->step3_yield step3_yield->check_purity step2_purity Unreacted Acid Present? step1_purity->step2_purity No solution1_purity Switch to Ester Route Lower Temperature step1_purity->solution1_purity Yes step3_purity Perform Recrystallization step2_purity->step3_purity No solution2_purity Aqueous Base Wash (e.g., NaHCO3) step2_purity->solution2_purity Yes step3_purity->end solution1_purity->step2_purity solution2_purity->step3_purity

Caption: Troubleshooting workflow for synthesis challenges.

References

troubleshooting guide for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. It includes detailed experimental protocols, troubleshooting FAQs, and key characterization data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when proceeding via the hydrazinolysis of a corresponding ester.

Question Answer
1. My reaction to form the hydrazide from the methyl or ethyl ester is not going to completion, or the yield is very low. What could be the problem? Several factors could be contributing to this issue. Incomplete reaction: The hydrazinolysis of esters, especially aromatic ones, can be slow. Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents or more) and an adequate reflux time (often several hours, sometimes overnight). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion. Solvent choice: The reaction is typically performed in an alcohol like ethanol or methanol. Ensure your starting ester is soluble in the chosen solvent at the reflux temperature. Steric hindrance: If your benzo[b]thiophene core has bulky substituents, this can sterically hinder the approach of hydrazine to the ester carbonyl, slowing down the reaction. In such cases, longer reaction times or higher boiling point solvents might be necessary.
2. I'm observing multiple spots on my TLC after the reaction, and purification is proving difficult. What are the likely side products? A common issue with the direct hydrazinolysis of methyl benzo[b]thiophene-2-carboxylate is the formation of a mixture of products that are challenging to separate. One significant side product can be the N,N'-diacylhydrazine (R-CO-NH-NH-CO-R), where two molecules of the benzo[b]thiophene ester react with one molecule of hydrazine. To minimize this, use a larger excess of hydrazine hydrate and add the ester slowly to the hydrazine solution.
3. My final product is an off-white or yellowish powder, but the literature reports a white solid. How can I purify my product effectively? The appearance of color indicates the presence of impurities. Recrystallization is the most common method for purifying this compound. Solvent selection: Ethanol or a mixture of methanol and ethyl acetate is often effective.[1] The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. You may need to screen a few different solvents or solvent systems to find the optimal one for your specific impurities. Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
4. I am considering a different synthetic route to avoid the issues with direct hydrazinolysis. What is a reliable alternative? A highly effective alternative is to first synthesize the tert-butyl carbazate protected precursor, tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, followed by deprotection. This method involves coupling benzo[b]thiophene-2-carboxylic acid with tert-butyl carbazate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] The subsequent removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) typically yields the desired hydrazide in high purity.[2] This two-step process often provides a cleaner product and avoids the purification challenges associated with direct hydrazinolysis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Physical and Spectroscopic Data for Benzo[b]thiophene-2-carboxylic acid

PropertyValueReference
Molecular FormulaC₉H₆O₂S[3]
Molecular Weight178.21 g/mol [3]
AppearanceWhite to off-white powder
Melting Point228-232 °C
¹H NMR (DMSO-d₆) [4]
δ 13.57 (bs, 1H)Carboxylic acid proton
δ 8.23 (d, J = 2.0 Hz, 1H)Aromatic proton
δ 8.12 (s, 1H)Aromatic proton
δ 8.02 (d, J = 8.6 Hz, 1H)Aromatic proton
δ 7.50 (dd, J = 8.6, 2.0 Hz, 1H)Aromatic proton
¹³C NMR (DMSO-d₆) [4]
δ 163.48Carbonyl carbon
δ 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60Aromatic carbons

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂OS[5]
Molecular Weight192.24 g/mol
AppearanceWhite to cream to orange or pale pink crystals or powder[4]
Melting Point183.5-189.5 °C[4]
¹H NMR (DMSO-d₆)
δ 9.85 (s, 1H, CONH)Amide proton
δ 8.00 (s, 1H, thiophene H3)Thiophene proton
δ 7.95 (d, J = 7.8 Hz, 1H, Ar-H)Aromatic proton
δ 7.88 (d, J = 7.8 Hz, 1H, Ar-H)Aromatic proton
δ 7.42 (m, 2H, Ar-H)Aromatic protons
δ 4.50 (s, 2H, NH₂)Hydrazine protons
¹³C NMR (DMSO-d₆)
δ 161.5 (C=O)Carbonyl carbon
δ 140.8, 139.2, 138.7, 127.2, 125.1, 124.8, 124.3, 122.8Aromatic and thiophene carbons

Note: NMR data is predicted based on closely related structures and general chemical shift knowledge, as definitive experimental spectra for the final product were not available in the searched literature.

Experimental Protocols

Two primary synthetic routes for obtaining this compound are presented below.

Method 1: Synthesis via Boc-Protected Intermediate (Recommended)

This two-step method is recommended for achieving a high-purity product and avoiding the challenging purification associated with direct hydrazinolysis.[2]

Step 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [2]

  • Under a dry, inert atmosphere (e.g., nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.13 equivalents) to the mixture.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield this compound [2]

  • Dissolve the purified tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (approximately 20 equivalents) and stir the solution at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude this compound is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.

Method 2: Direct Hydrazinolysis of Ethyl Benzo[b]thiophene-2-carboxylate

This method is more direct but may lead to purification challenges due to the formation of side products.

  • To a solution of Ethyl Benzo[b]thiophene-2-carboxylate in ethanol, add a significant excess of hydrazine hydrate (at least 5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to overnight for completion.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • The crude product should be purified by recrystallization from a suitable solvent such as ethanol.[1]

Visualizations

Experimental Workflow: Synthesis via Boc-Protected Intermediate

experimental_workflow start Start: Benzo[b]thiophene-2-carboxylic Acid + Tert-butyl carbazate coupling Step 1: Coupling Reaction (DCC, DMAP, DCM, 0°C to RT, 24h) start->coupling filtration Filtration (Remove DCU) coupling->filtration purification1 Column Chromatography filtration->purification1 boc_protected Intermediate: tert-butyl 2-(benzo[b]thiophene- 2-carbonyl)hydrazine-1-carboxylate purification1->boc_protected deprotection Step 2: Deprotection (TFA, DCM, RT, 18h) boc_protected->deprotection concentration Concentration deprotection->concentration final_product Final Product: This compound concentration->final_product troubleshooting_logic start Direct Hydrazinolysis Reaction check_tlc Monitor Reaction by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete multiple_spots Multiple Spots on TLC? incomplete->multiple_spots No increase_hydrazine Increase Excess of Hydrazine Hydrate incomplete->increase_hydrazine Yes side_products Likely Side Products (e.g., diacylhydrazine) multiple_spots->side_products Yes recrystallize Recrystallize from Ethanol or MeOH/EtOAc multiple_spots->recrystallize No (Product Spot with Minor Impurities) prolong_reflux Prolong Reflux Time increase_hydrazine->prolong_reflux prolong_reflux->check_tlc purification_issue Purification Challenge side_products->purification_issue purification_issue->recrystallize consider_alt_route Consider Alternative Route: Boc-Protected Intermediate purification_issue->consider_alt_route

References

stability issues and degradation of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[b]thiophene-2-carboxylic hydrazide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation profile of this compound. Please note that while specific degradation studies on this compound are not extensively available in public literature, the information provided here is based on the known chemical properties of the benzothiophene and carbohydrazide functional groups, as well as general principles of pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is primarily susceptible to degradation through hydrolysis, oxidation, and photodegradation. As indicated in safety data sheets, the compound is sensitive to moisture and air.[1][2] The hydrazide functional group can be hydrolyzed, especially under acidic or basic conditions. The benzothiophene ring system may be susceptible to oxidation and photodegradation.

Q2: How should I properly store this compound?

A2: To ensure stability, store the compound in a tightly sealed container, protected from light and moisture. A dry, cool, and well-ventilated place is recommended.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) is advisable.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the primary degradation products are expected to be:

  • Benzo[b]thiophene-2-carboxylic acid: Formed via hydrolysis of the hydrazide moiety.

  • Hydrazine: Also a product of hydrazide hydrolysis. Note that hydrazine itself is a reactive and potentially hazardous compound.

  • Oxidized benzothiophene derivatives: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under oxidative stress.

  • Photodegradation products: UV light exposure may lead to complex reactions, potentially involving dimerization or cleavage of the thiophene ring.

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A4: The appearance of new peaks could indicate on-bench degradation. This can be caused by:

  • Hydrolysis: If your solvent contains water, especially if it's acidic or basic.

  • Oxidation: If the solvent is not de-gassed or if the experiment is performed in the presence of air.

  • Photodegradation: If the solution is exposed to light for a prolonged period. Ensure you use fresh, high-purity, and appropriate solvents and protect your samples from light.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low assay value or poor purity of starting material. Improper storage leading to degradation.- Store the compound in a desiccator, under an inert atmosphere, and protected from light.- Before use, allow the container to warm to room temperature before opening to prevent condensation.- Consider re-purifying the material if significant degradation is suspected.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store at low temperature.- Minimize the time the compound is in aqueous buffer before use.- Run a stability check of the compound in your assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
Formation of a precipitate in solution. - Poor solubility.- Degradation product precipitating out.- Confirm the solubility of the compound in your chosen solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant. Consider using a co-solvent if solubility is an issue.
Color change of the solid compound or solution over time. Oxidation or photodegradation.- Store the solid protected from light and air.- Prepare solutions fresh and use them promptly.- If solutions need to be stored, protect them from light and consider purging with an inert gas.

Predicted Degradation Profile

The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on general chemical principles of forced degradation studies.[3][4][5]

Stress Condition Expected Degradation Likely Primary Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) HighBenzo[b]thiophene-2-carboxylic acid, Hydrazine
Basic Hydrolysis (e.g., 0.1 M NaOH) HighBenzo[b]thiophene-2-carboxylic acid, Hydrazine
Oxidative (e.g., 3% H₂O₂) ModerateBenzo[b]thiophene-S-oxide derivatives
Thermal (e.g., 60-80°C) ModerateDecomposition to various smaller molecules, potential for dimerization. Toxic gases may be generated at high temperatures.[1]
Photolytic (e.g., UV light) Moderate to HighComplex mixture of photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect degradation products.

  • Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate.

2. Detection:

  • Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of around 280-300 nm should be suitable for the benzothiophene chromophore.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Unexpected Experimental Result (e.g., new HPLC peak, low yield) check_storage Review Storage Conditions (light, temp, moisture) start->check_storage check_handling Review Sample Handling (solvents, exposure time) start->check_handling degradation_suspected Degradation Suspected check_storage->degradation_suspected Improper Storage check_handling->degradation_suspected Improper Handling run_control Run Control Experiment (fresh sample, ideal conditions) degradation_suspected->run_control Confirm Degradation no_degradation Other Experimental Error problem_solved Optimize Protocol (storage, handling) run_control->problem_solved Result as Expected forced_degradation Perform Forced Degradation Study (identify degradants) run_control->forced_degradation Still Shows Degradation

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) parent This compound acid Benzo[b]thiophene-2-carboxylic acid parent->acid Hydrolysis hydrazine Hydrazine parent->hydrazine Hydrolysis sulfoxide Benzo[b]thiophene-S-oxide derivatives parent->sulfoxide Oxidation photoproducts Complex Mixture parent->photoproducts Photodegradation

Caption: Inferred degradation pathways.

References

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. Our aim is to help you identify and mitigate the formation of impurities, ensuring a high-yield, high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary pathways:

  • From the corresponding ester: The reaction of a methyl or ethyl benzo[b]thiophene-2-carboxylate with hydrazine hydrate is a standard method.[1] This is a classical hydrazinolysis reaction.

  • Directly from the carboxylic acid: This route typically requires a coupling agent to activate the carboxylic acid before its reaction with hydrazine. Common coupling agents include dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[2][3]

Q2: What is the role of HOBt when using DCC as a coupling agent?

A2: 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive with carbodiimide coupling agents like DCC to minimize side reactions.[3] Its primary roles are to:

  • Suppress the formation of an N-acylurea byproduct by converting the reactive O-acylisourea intermediate into a more stable active ester.[2]

  • Reduce the risk of racemization if there are chiral centers present in the molecule.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC analysis of this reaction is a mixture of chloroform and methanol (e.g., 95:5 v/v).[2]

Troubleshooting Guide: Impurity Prevention and Remediation

This guide addresses common issues related to impurities encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Monitor the reaction using TLC to ensure all starting material is consumed before work-up. - Increase the reaction time or temperature, if appropriate for the chosen method. - Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).
Suboptimal reaction conditions.- Ensure the solvent is of an appropriate grade and dry, if necessary. - For coupling reactions, ensure the stoichiometry of the coupling agents is correct.
Presence of Unreacted Starting Material in the Final Product Incomplete reaction.- As above, ensure the reaction goes to completion by monitoring with TLC.
Inefficient purification.- Unreacted Benzo[b]thiophene-2-carboxylic acid can often be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution.[2] - Recrystallization or column chromatography are effective for removing unreacted starting ester.
Formation of a White, Insoluble Precipitate (when using DCC) Formation of dicyclohexylurea (DCU).- DCU is the byproduct of DCC and is largely insoluble in most organic solvents. It can be removed by filtration of the reaction mixture.
Presence of an Additional, Less Polar Impurity (when using DCC) Formation of N-acyl-dicyclohexylurea.- This impurity arises from the rearrangement of the O-acylisourea intermediate.[2] - The use of HOBt as an additive can significantly suppress the formation of this byproduct.[2] - Purification by flash column chromatography can be employed to separate the desired hydrazide from the N-acylurea.
Product is an Oily or Gummy Solid Presence of residual solvent or other soluble impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) to obtain a crystalline solid.[4]

Experimental Protocols

Method 1: Synthesis from Methyl Benzo[b]thiophene-2-carboxylate

This protocol is adapted from standard hydrazinolysis procedures.

Materials:

  • Methyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate (98-100%)

  • Ethanol

Procedure:

  • Dissolve Methyl Benzo[b]thiophene-2-carboxylate in ethanol in a round-bottom flask.

  • Add a slight molar excess (1.2-1.5 equivalents) of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product, this compound, will often precipitate from the concentrated solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Method 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid using DCC/HOBt

This protocol is based on carbodiimide-mediated coupling reactions.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Hydrazine hydrate

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve Benzo[b]thiophene-2-carboxylic acid and HOBt (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

  • Stir the mixture at 0 °C for 30 minutes, then add hydrazine hydrate (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities in the synthesis of this compound.

impurity_troubleshooting Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (TLC, NMR) check_sm Unreacted Starting Material(s) Present? start->check_sm wash Aqueous Wash (e.g., NaHCO3 for acid) or Recrystallization/Chromatography check_sm->wash Yes check_dcu Insoluble White Solid Present? (DCC method) check_sm->check_dcu No wash->check_dcu optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) wash->optimize_reaction If significant amount filtrate Filter to Remove DCU check_dcu->filtrate Yes check_nacylurea Less Polar Impurity by TLC? (DCC method) check_dcu->check_nacylurea No filtrate->check_nacylurea chromatography Flash Column Chromatography check_nacylurea->chromatography Yes final_product Pure this compound check_nacylurea->final_product No chromatography->final_product

Caption: A flowchart outlining the steps for troubleshooting and purifying this compound.

References

Technical Support Center: Refinement of the Reaction Pathway for Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The recommended and most reliable pathway involves a two-step process starting from Benzo[b]thiophene-2-carboxylic acid. The acid is first reacted with a protected hydrazine, such as tert-butyl carbazate, using a coupling agent like dicyclohexylcarbodiimide (DCC). This is followed by the removal of the protecting group (e.g., tert-butoxycarbonyl, Boc) under acidic conditions to yield the desired hydrazide. This method is often preferred because it avoids the formation of difficult-to-separate byproducts that can occur with other methods.[1]

Q2: Can I synthesize the hydrazide directly from the corresponding ester?

A2: Yes, the hydrazinolysis of a corresponding ester (e.g., methyl or ethyl benzo[b]thiophene-2-carboxylate) with hydrazine hydrate is a common method for preparing hydrazides.[2][3] However, for this compound, this route can lead to a mixture of products that are challenging to purify.[1] If you choose this path, careful monitoring of the reaction and potentially extensive purification will be necessary.

Q3: What are some common side reactions to be aware of during synthesis?

A3: A primary side reaction, especially when using highly reactive starting materials like acyl chlorides, is diacylation, where two acyl groups attach to the same hydrazine molecule.[2] When starting from the carboxylic acid and using a coupling agent, the formation of N-acylurea byproducts can occur.[4] If using an ester, incomplete reaction can leave unreacted starting material, complicating purification.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC of these compounds is a mixture of chloroform and methanol (e.g., 95:5 v/v).[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired hydrazide - Incomplete activation of the carboxylic acid.- Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet solvent, old hydrazine hydrate).- In the case of the ester route, the ester may be sterically hindered or unreactive.- Ensure all reagents and solvents are anhydrous, especially for reactions involving coupling agents like DCC.- Increase the reaction time and/or temperature, monitoring progress by TLC.- Consider using a different coupling agent or an alternative synthetic route.- If using the ester route, consider converting the acid to a more reactive methyl or ethyl ester.[3]
Formation of a solid precipitate during the reaction of an ester with hydrazine in an alcohol solvent This is often the desired hydrazide product, which can be poorly soluble in the alcohol solvent.[6]- This can be a positive outcome. Allow the reaction to cool to encourage further crystallization.- Filter the solid and wash with a small amount of cold solvent.- Analyze the solid to confirm it is the desired product (e.g., by melting point or NMR).
Difficulty in purifying the final product - Presence of unreacted starting materials.- Formation of side products like diacylhydrazide or N-acylurea.- The direct hydrazinolysis of the ester is known to produce mixtures that are hard to separate.[1]- Recrystallization from a suitable solvent (e.g., ethanol) is a common purification method.[2]- Column chromatography may be necessary for difficult separations.- If you are consistently facing purification issues with the ester route, it is highly recommended to switch to the protected hydrazine route starting from the carboxylic acid.[1]
Inconsistent results in subsequent reactions after deprotection of the Boc-protected hydrazide Residual acid (e.g., trifluoroacetic acid, TFA) from the deprotection step can interfere with subsequent reactions, especially those that are base-sensitive.- After deprotection, perform a basic aqueous workup (e.g., with sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate to ensure all residual acid is removed.[7]

Quantitative Data Summary

The following tables summarize representative yields for key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids

Compound Yield (%) Reference
6-Chlorobenzo[b]thiophene-2-carboxylic acid87[1]
6-Fluorobenzo[b]thiophene-2-carboxylic acid75[7]
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid89[1]

Table 2: Synthesis of Boc-Protected this compound Intermediates

Compound Yield (%) Reference
Tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate88[1][7]
Tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate79[1]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (Intermediate)

This protocol is adapted from a reliable, high-yield procedure.[8]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.

  • Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (e.g., using a pentane/diethyl ether eluent) to yield the pure product.[8]

Protocol 2: Synthesis of this compound from the Boc-protected intermediate
  • Deprotection: Dissolve the tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate in a suitable acidic medium (e.g., trifluoroacetic acid, TFA).

  • Reaction: Stir the solution at room temperature until TLC indicates the complete consumption of the starting material.

  • Workup: Carefully neutralize the acid with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazide, which can be used in the next step without further purification.[7]

Visualizations

Reaction_Pathway start Benzo[b]thiophene- 2-carboxylic Acid intermediate Boc-protected Hydrazide Intermediate start->intermediate Step 1: Coupling dummy1 reagent1 tert-butyl carbazate, DCC, DMAP, DCM product Benzo[b]thiophene- 2-carboxylic Hydrazide intermediate->product Step 2: Deprotection dummy2 reagent2 TFA (acid)

Caption: Preferred synthetic pathway for this compound.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Quality (Anhydrous solvents, fresh hydrazine) start->check_reagents First Step check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_route Are you using the ester hydrazinolysis route? start->check_route optimize_conditions Optimize Conditions: Increase time/temperature check_reagents->optimize_conditions check_conditions->optimize_conditions switch_route Switch to Protected Hydrazide Route from Carboxylic Acid check_route->switch_route Yes check_route->optimize_conditions No success Successful Synthesis switch_route->success optimize_conditions->success

Caption: Troubleshooting workflow for low product yield in synthesis.

References

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, with a particular focus on the impact of solvent selection.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction of an ester with hydrazine hydrate can be slow. 2. Poor Solubility: The starting ester may not be fully soluble in the chosen solvent, limiting the reaction rate. 3. Inactive Starting Material: The starting ester may have degraded, or the hydrazine hydrate may be of low quality. 4. Side Reactions: In some cases, particularly with certain starting materials, the reaction of an ester with hydrazine can lead to a mixture of products that are difficult to purify.[1]1. Increase Reaction Time and/or Temperature: Refluxing for an extended period (e.g., 18 hours or more) in a suitable solvent like ethanol can improve yields.[2] 2. Solvent Optimization: Switch to a solvent that better solubilizes the starting ester. For instance, if using a non-polar starting material, a less polar solvent might be beneficial, or vice versa. Consider using a co-solvent system. 3. Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. Confirm the purity of the starting ester via techniques like NMR or melting point analysis. 4. Alternative Synthetic Route: Consider a multi-step synthesis from Benzo[b]thiophene-2-carboxylic acid. This involves an initial activation step, for which a polar aprotic solvent like dichloromethane (DCM) can be used, followed by reaction with a protected hydrazine and subsequent deprotection.[1]
Formation of Impurities or Side Products 1. Diacyl Hydrazine Formation: Excess ester or prolonged reaction times at high temperatures can sometimes lead to the formation of a diacyl hydrazine byproduct. 2. Ring Opening: Depending on the stability of the benzo[b]thiophene ring under the reaction conditions, ring-opening side reactions could occur, although this is less common for this specific heterocycle. For other heterocyclic esters, this can be a significant issue. 3. Solvent Participation: Some solvents may react with the starting materials or intermediates under the reaction conditions.1. Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to the ester to favor the formation of the desired mono-acyl hydrazide. 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed. 3. Choose an Inert Solvent: Select a solvent that is known to be stable under the reaction conditions. Alcohols like ethanol and methanol are generally safe choices.
Difficult Product Isolation/Purification 1. Product Solubility: The desired hydrazide may be highly soluble in the reaction solvent, making precipitation difficult. 2. Co-precipitation of Unreacted Starting Material or Byproducts: Impurities may crystallize along with the product.1. Solvent Removal: If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system. 2. Recrystallization: This is a crucial step for obtaining a pure product. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Hot ethanol has been reported to be effective for recrystallizing related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The standard and most frequently cited method is the hydrazinolysis of a corresponding Benzo[b]thiophene-2-carboxylic acid ester (e.g., the methyl or ethyl ester) with hydrazine hydrate in an alcoholic solvent.[3] Refluxing in ethanol is a commonly used condition.[2]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the reaction by:

  • Solubilizing Reactants: Both the starting ester and hydrazine hydrate need to be at least partially soluble for the reaction to proceed efficiently.

  • Influencing Nucleophilicity: Protic solvents (like alcohols) can form hydrogen bonds with the hydrazine, which can create a "solvent cage" and slightly reduce its nucleophilicity. However, these solvents are often used due to their ability to dissolve the reactants and their suitable boiling points for reflux. Polar aprotic solvents (like acetonitrile) do not form hydrogen bonds with the nucleophile in the same way and can sometimes lead to faster reaction rates in nucleophilic substitution reactions.

Q3: Can I use a solvent other than ethanol?

Yes, other protic solvents like methanol or isopropanol can also be used. The choice may depend on the solubility of your specific starting ester and the desired reaction temperature (based on the solvent's boiling point). Aprotic polar solvents like acetonitrile have also been used in the synthesis of related hydrazides, particularly when starting from the carboxylic acid and using activating agents.[3]

Q4: I am getting a mixture of products when reacting my ester with hydrazine. What can I do?

This has been reported as a potential issue.[1] To mitigate this, you can:

  • Optimize your purification strategy: Careful recrystallization is key.

  • Consider an alternative synthetic route: Synthesizing the hydrazide from the corresponding carboxylic acid can sometimes provide a cleaner product. This typically involves activating the carboxylic acid (e.g., with DCC/HOBt) before reacting it with hydrazine.[3]

Q5: What is the typical yield I can expect?

Yields can vary depending on the specific starting materials, reaction conditions, and purification efficiency. A reported yield for the synthesis from methyl benzo[b]thiophene-2-carboxylate in refluxing ethanol for 18 hours is 74%.[2]

Data Presentation

The following table summarizes the impact of different solvent types on the synthesis of carbohydrazides. While specific comparative data for this compound is limited, this table provides a general guide based on established principles and reported syntheses of similar compounds.

Solvent Type Example Solvents Typical Reaction Conditions Reported Yield Range (General Hydrazides) Advantages Potential Disadvantages
Polar Protic Ethanol, Methanol, IsopropanolReflux, several hours to overnight70-95%Good solubility for reactants, readily available, relatively non-toxic.Can solvate the nucleophile (hydrazine) via hydrogen bonding, potentially slowing the reaction.
Polar Aprotic Acetonitrile, DMF, DMSORoom temperature to moderate heating>90% (often with activated acids)Does not significantly solvate the nucleophile, potentially leading to faster reactions.May require the use of activating agents if starting from the carboxylic acid. Higher boiling points of DMF and DMSO can complicate product isolation.
No Solvent N/AHeating>90%High reactor efficiency, no solvent waste.Only suitable for liquid reactants or low-melting solids. Product isolation by distillation may not be feasible for high-melting solids like this compound.

Experimental Protocols

Protocol 1: Synthesis from Methyl Benzo[b]thiophene-2-carboxylate in Ethanol

This protocol is adapted from a reported synthesis of this compound.[2]

Materials:

  • Methyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Benzo[b]thiophene-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Heat the mixture to reflux and maintain for approximately 18 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid via an Activated Ester

This is a general procedure for the synthesis of hydrazides from carboxylic acids and is suitable when the direct ester-to-hydrazide conversion is problematic.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydrazine hydrate

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Dissolve Benzo[b]thiophene-2-carboxylic acid in acetonitrile or DCM in a round-bottom flask.

  • Add HOBt (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in the same solvent.

  • Slowly add the activated ester solution to the hydrazine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Hydrazide Synthesis cluster_ester Route 1: From Ester cluster_acid Route 2: From Carboxylic Acid start_ester Start: Methyl Benzo[b]thiophene-2-carboxylate react_ester React with Hydrazine Hydrate in Ethanol (Reflux) start_ester->react_ester isolate_ester Cool & Isolate Crude Product react_ester->isolate_ester purify_ester Recrystallize isolate_ester->purify_ester end_product_ester Final Product: this compound purify_ester->end_product_ester start_acid Start: Benzo[b]thiophene-2-carboxylic Acid activate_acid Activate with DCC/HOBt in Acetonitrile/DCM start_acid->activate_acid react_acid React with Hydrazine Hydrate activate_acid->react_acid workup_acid Workup & Isolate Crude Product react_acid->workup_acid purify_acid Recrystallize workup_acid->purify_acid end_product_acid Final Product: this compound purify_acid->end_product_acid

Caption: Workflow for the two main synthetic routes to this compound.

solvent_effects Solvent Effects on Hydrazide Synthesis cluster_main solvent_choice Solvent Choice protic Polar Protic (e.g., Ethanol, Methanol) solvent_choice->protic leads to aprotic Polar Aprotic (e.g., Acetonitrile, DCM) solvent_choice->aprotic leads to h_bonding Hydrogen Bonding with Hydrazine protic->h_bonding good_solubility Good Reactant Solubility protic->good_solubility no_h_bonding No Significant H-Bonding aprotic->no_h_bonding activation_needed May Require Acid Activation aprotic->activation_needed solvation "Solvent Cage" Effect h_bonding->solvation reduced_nuc Reduced Nucleophilicity solvation->reduced_nuc high_yield Good to High Yields reduced_nuc->high_yield (compensated by heat/time) good_solubility->high_yield free_nuc "Free" Nucleophile no_h_bonding->free_nuc enhanced_nuc Potentially Higher Reactivity free_nuc->enhanced_nuc enhanced_nuc->high_yield

References

Validation & Comparative

comparative study of Benzo[b]thiophene-2-carboxylic hydrazide and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them promising candidates for novel drug development. This guide provides a comparative study of this compound and its analogs, supported by experimental data and detailed protocols to assist researchers in their quest for new therapeutic agents.

Chemical Structures

The core structure of this compound can be functionalized at various positions to generate a wide array of analogs with distinct biological profiles.

  • This compound: The fundamental scaffold.

  • Acylhydrazone Analogs: Formed by the reaction of the hydrazide with various aldehydes and ketones, leading to compounds with a >C=N-NH-CO- linkage. These modifications have been shown to significantly influence biological activity.[1][2]

  • Substituted Benzo[b]thiophene Analogs: Modifications on the benzene ring of the benzo[b]thiophene nucleus, such as halogenation or the introduction of electron-donating or electron-withdrawing groups, can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[1][3]

Comparative Biological Activities

The biological activities of this compound and its analogs have been extensively studied against various pathogens and cell lines. The following sections summarize the key findings.

Antimicrobial Activity

Analogs of this compound have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria.

A study focused on the synthesis and evaluation of benzo[b]thiophene acylhydrazones as antimicrobial agents against Staphylococcus aureus identified several potent compounds. The screening led to the identification of eight hits, with (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showing a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin-resistant S. aureus (MRSA).[1][2]

Table 1: Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Analogs against S. aureus

Compound IDR Group on AcylhydrazoneSubstitution on Benzo[b]thiopheneMIC (µg/mL) vs. S. aureus
II.b Pyridin-2-ylmethylene6-Chloro4
I.l 4-NitrobenzylideneNone> 64
I.n 3-CarboxybenzylideneNone> 64

Data extracted from a study by Gelin et al. (2022).[1]

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has been explored against various cancer cell lines. These compounds often exhibit cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression.

A series of novel thiophene/hydrazones were synthesized and evaluated for their activity against pancreatic cancer cells (MIA PaCa-2).[4] Compound 7f was identified as the most potent derivative with an IC50 value of 4.86 µM.[4] Another study on a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), demonstrated its cytotoxic effects on several cancer cell lines, with EC50 values ranging from 63.74 to 146.75 µM.[5][6]

Table 2: Anticancer Activity of Benzo[b]thiophene Analogs

Compound IDCell LineIC50/EC50 (µM)
7f (Thiophene/hydrazone) MIA PaCa-24.86
IPBT Caco-263.74
IPBT HepG267.04
IPBT Panc-176.72
IPBT Ishikawa110.84
IPBT MDA-MB-231126.67
IPBT LNCaP127.59
IPBT HeLa146.75

Data compiled from studies by Taha et al. (2023) and Ghazi Mahaleh et al. (2023).[4][6]

Anti-inflammatory Activity

Certain benzo[b]thiophene derivatives have shown promising anti-inflammatory properties by targeting key inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

In a study of diarylthiophene-2-carbohydrazide derivatives, several compounds demonstrated influential inhibitory activity against 5-LOX, with compound 7c exhibiting an IC50 value of 2.60 µM.[4] Another investigation into a novel benzo[b]thiophene derivative, IPBT, revealed its ability to significantly reduce the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and TNF-α in LPS-induced macrophage cells.[6]

Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Analogs

Compound IDTargetIC50 (µM) / % Inhibition
7a (Thiophene/hydrazone) 5-LOX3.78
7c (Thiophene/hydrazone) 5-LOX2.60
7e (Thiophene/hydrazone) 5-LOX3.3
7f (Thiophene/hydrazone) 5-LOX2.94
IPBT iNOS (gene expression)64.52% reduction
IPBT COX-2 (gene expression)72.16% reduction
IPBT IL-6 (gene expression)81.50% reduction
IPBT TNF-α (gene expression)62.36% reduction

Data from studies by Taha et al. (2023) and Ghazi Mahaleh et al. (2023).[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols.

Synthesis of Benzo[b]thiophene Acylhydrazone Analogs

The general procedure for the synthesis of acylhydrazone analogs involves the condensation reaction between this compound and a substituted aldehyde.

G cluster_synthesis Synthesis of Acylhydrazone Analogs Hydrazide Benzo[b]thiophene-2- carboxylic hydrazide Reflux Reflux (2-6 h) Hydrazide->Reflux Aldehyde Substituted Aldehyde Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Catalyst Acetic Acid (catalytic) Catalyst->Reflux Filtration Filtration Reflux->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Acylhydrazone Analog Recrystallization->Product

Caption: General workflow for the synthesis of acylhydrazone analogs.

Detailed Protocol:

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter the crude product.

  • Recrystallize the solid from ethanol to obtain the pure acylhydrazone analog.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimal inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method.

G cluster_mic Broth Microdilution for MIC Determination Prep Prepare serial dilutions of compounds in a 96-well plate Inoc Add bacterial suspension (5 x 10^5 CFU/mL) to each well Prep->Inoc Incubate Incubate at 37°C for 24 h Inoc->Incubate Observe Observe for bacterial growth (turbidity) Incubate->Observe MIC Determine MIC as the lowest concentration with no visible growth Observe->MIC

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

  • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_mtt MTT Assay for Cytotoxicity Seed Seed cancer cells in a 96-well plate and incubate for 24 h Treat Treat cells with various concentrations of compounds for 72 h Seed->Treat MTT_add Add MTT solution and incubate for 4 h Treat->MTT_add Formazan Add DMSO to dissolve formazan crystals MTT_add->Formazan Measure Measure absorbance at 570 nm Formazan->Measure IC50 Calculate IC50 value Measure->IC50

Caption: Workflow of the MTT assay for determining anticancer activity.

Detailed Protocol:

  • Seed the desired cancer cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • Following the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Conclusion

The this compound scaffold serves as a valuable template for the development of new therapeutic agents. By modifying the core structure, particularly through the formation of acylhydrazone analogs and substitutions on the benzo[b]thiophene ring, researchers can fine-tune the biological activity of these compounds. The data presented in this guide highlights the potential of these derivatives as antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to Benzo[b]thiophene-2-carboxylic hydrazide derivatives, a class of compounds demonstrating significant promise across a spectrum of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols, to aid in the evaluation and selection of promising candidates for further investigation.

The versatile scaffold of benzo[b]thiophene, a bicyclic system containing a fused benzene and thiophene ring, has long been a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a carboxylic hydrazide moiety at the 2-position of this scaffold has given rise to a new generation of derivatives with enhanced and often specific biological activities.

Antimicrobial Activity: A Focused Offensive Against Drug-Resistant Bacteria

A significant area of investigation for these derivatives has been in the fight against antimicrobial resistance. Notably, a series of benzo[b]thiophene acylhydrazones, synthesized from the reaction of substituted this compound with various aldehydes, have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][2][5]

One of the standout compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant S. aureus strains.[1][2][5] This highlights the potential of this derivative to combat challenging bacterial infections.

Comparative Antimicrobial Performance
Compound IDSubstituent on Benzo[b]thiopheneAldehyde MoietyS. aureus (ATCC 29213) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)Daptomycin-Resistant S. aureus (Clinical Isolate) MIC (µg/mL)
II.b 6-ChloroPyridin-2-ylmethylene444
I.l Unsubstituted4-Nitrobenzylidene>64>64>64
I.k Unsubstituted3-Nitrobenzylidene323232
I.m Unsubstituted2-Carboxybenzylidene>64>64>64
I.n Unsubstituted3-Carboxybenzylidene>64>64>64

Data synthesized from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[1][2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA). Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well containing the different concentrations of the compounds. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G cluster_prep Inoculum Preparation cluster_assay Microdilution Assay Culture Bacterial Culture on MHA Suspension Suspension in Saline (0.5 McFarland) Culture->Suspension Dilution Dilution to 5x10^5 CFU/mL Suspension->Dilution Inoculation Addition of Bacterial Inoculum Dilution->Inoculation Compound_Stock Compound Stock in DMSO Serial_Dilution Serial Dilution in MHB Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer and Anti-inflammatory Activities: A Dual-Pronged Approach

Beyond their antimicrobial effects, certain benzo[b]thiophene derivatives have demonstrated potent anticancer and anti-inflammatory activities. For instance, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to be a promising candidate for both cancer treatment and the management of inflammation.[6][7]

IPBT exhibited significant cytotoxicity against a panel of human cancer cell lines and was found to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[7] Furthermore, this compound effectively inhibited cancer cell migration and colony formation.[7]

In the context of inflammation, IPBT significantly reduced the production of nitric oxide in LPS-induced RAW264.7 macrophage cells. This was achieved by downregulating the expression of pro-inflammatory genes including COX-2, iNOS, TNF-α, and IL-6.[6][7]

Comparative Anticancer Performance of IPBT
Cancer Cell LineEC50 (µM)
MDA-MB-231 (Breast)126.67
HepG2 (Liver)67.04
LNCaP (Prostate)127.59
Caco-2 (Colon)63.74
Panc-1 (Pancreatic)76.72
HeLa (Cervical)146.75
Ishikawa (Endometrial)110.84

Data sourced from "Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative".[7]

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effect of the benzo[b]thiophene derivative was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for 24 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Signaling Pathway: Anti-inflammatory Action of IPBT

G cluster_proinflammatory Pro-inflammatory Gene Expression LPS LPS RAW264_7 RAW264.7 Macrophage LPS->RAW264_7 Activates iNOS iNOS RAW264_7->iNOS Upregulates COX2 COX-2 RAW264_7->COX2 Upregulates TNFa TNF-α RAW264_7->TNFa Upregulates IL6 IL-6 RAW264_7->IL6 Upregulates IPBT IPBT IPBT->iNOS Inhibits IPBT->COX2 Inhibits IPBT->TNFa Inhibits IPBT->IL6 Inhibits

Caption: Anti-inflammatory Signaling Pathway of IPBT.

References

A Comparative Guide to Benzo[b]thiophene-2-carboxylic Hydrazide and Other Thiophene-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of Benzo[b]thiophene-2-carboxylic hydrazide and its analogues against other notable thiophene-based compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from experimental data to facilitate informed decisions in drug design and development.

Executive Summary

This compound and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide contrasts their performance with other key thiophene-based molecules, namely thiophene carboxamides and benzothiophene acrylonitriles. The comparison encompasses their efficacy, mechanisms of action, and the experimental protocols for their evaluation.

Anticancer Activity: A Comparative Analysis

The anticancer potential of thiophene derivatives is a major area of research. This section compares the cytotoxic effects of this compound derivatives with other thiophene-based compounds against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of the anticancer activity of the selected compounds.

CompoundTarget Cancer Cell LineIC50 / GI50 (µM)Reference CompoundMechanism of Action
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus4 (MIC)-Not specified in the provided context
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Leukemia, CNS, Prostate0.021 - 0.098 (GI50)-Tubulin Polymerization Inhibition
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Hep3B2.77 (µg/mL)Combretastatin A-4Tubulin Polymerization Inhibition
5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide Hep3B5.46Combretastatin A-4Tubulin Polymerization Inhibition
Thiophene derivative SB-200 MCF-7< 30DoxorubicinInduction of G0/G1 phase cell cycle arrest
Benzothiophene based carboxamide chloroaminobenzothiazole MCF-70.04-Not specified in the provided context

Note: The data indicates a range of cytotoxic activities against different cancer cell lines. Direct comparison should be made with caution as experimental conditions may vary across studies.[1][2][3][4]

Antimicrobial Activity: A Comparative Analysis

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. This section compares the efficacy of this compound derivatives against other thiophene-based compounds.

Quantitative Data Summary

The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the potency of the compounds against various bacterial strains.

CompoundTarget MicroorganismMIC (µg/mL)Reference Compound
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus4-
Various Benzo[b]thiophene Acylhydrazones Staphylococcus aureus4 - >64-
Fluorinated benzothiophene-indole hybrids S. aureus & MRSA strains0.75 - 8Oxacillin, Ciprofloxacin
Schiff bases of Thiophene-2-Carboxaldehyde Gram-positive & Gram-negative bacteria>3 - 200-

Note: The MIC values highlight the broad-spectrum antibacterial potential of these compounds. The variation in activity is often attributed to the different substitutions on the thiophene ring.[2][5][6]

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Many thiophene-based anticancer agents function by disrupting critical cellular processes such as microtubule dynamics and vital signaling cascades.

Inhibition of Tubulin Polymerization

Several potent thiophene derivatives, including benzothiophene acrylonitriles and thiophene carboxamides, exert their anticancer effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action αβ-Tubulin Dimers αβ-Tubulin Dimers Protofilament Protofilament αβ-Tubulin Dimers->Protofilament Polymerization G2/M Arrest G2/M Arrest Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->αβ-Tubulin Dimers Depolymerization Thiophene Derivative Thiophene Derivative Thiophene Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Inhibition of VEGFR-2 Signaling Pathway

Certain thiophene derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels essential for tumor growth. By blocking the VEGFR-2 signaling cascade, these compounds can effectively suppress tumor angiogenesis.

VEGFR2_Signaling_Inhibition cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Drug Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene Derivative Thiophene Derivative Thiophene Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

Standardized methodologies are fundamental for the reproducible evaluation of chemical compounds. Below are the detailed protocols for the key experiments cited in this guide.

Synthesis of this compound Derivatives

General Procedure:

  • Preparation of Benzo[b]thiophene-2-carbonyl chloride: Benzo[b]thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

  • Hydrazinolysis: The crude Benzo[b]thiophene-2-carbonyl chloride is dissolved in a suitable solvent (e.g., ethanol or THF) and cooled in an ice bath. Hydrazine hydrate is added dropwise to the solution with constant stirring.

  • Work-up: The reaction mixture is stirred for a specified period at room temperature. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and purified by recrystallization.[5][7]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[4][8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Conclusion

This compound and other thiophene-based compounds represent a rich source of potential therapeutic agents with diverse mechanisms of action. This guide highlights their comparative performance in anticancer and antimicrobial assays, providing a valuable resource for researchers in the field. The potent activity of certain derivatives, particularly those interfering with tubulin polymerization and key signaling pathways, underscores the continued importance of the thiophene scaffold in the quest for novel and effective drugs. Further structure-activity relationship studies and lead optimization are warranted to translate these promising findings into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationships of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[b]thiophene-2-carboxylic hydrazide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics based on this versatile molecular framework.

Antimicrobial Activity

This compound derivatives, particularly their acylhydrazone forms, have demonstrated notable antimicrobial properties, especially against Gram-positive bacteria. The structure-activity relationship often revolves around the nature and position of substituents on both the benzo[b]thiophene ring and the appended aromatic or heteroaromatic moieties.

Structure-Activity Relationship Summary
  • Substitution on the Benzo[b]thiophene Core: Electron-withdrawing groups, such as halogens at the 6-position of the benzo[b]thiophene ring, can enhance antibacterial activity. For instance, a chloro-substituent at this position has been shown to be beneficial.

  • The Acylhydrazone Moiety: The hydrazone linkage is crucial for activity. Modifications of the aldehyde or ketone used to form the acylhydrazone significantly impact the biological profile.

  • Aromatic/Heteroaromatic Substituents: The nature of the aromatic or heteroaromatic ring attached to the hydrazone is a key determinant of potency. For example, the presence of a pyridine ring can lead to potent anti-Staphylococcal activity.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide derivatives against various strains of Staphylococcus aureus.

Compound IDR (Substitution on Benzo[b]thiophene)R' (Substitution on Benzylidene)S. aureus ATCC 29213 MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)S. aureus (Daptomycin-resistant) MIC (µg/mL)
I.a H2-pyridyl888
I.b H3-pyridyl161616
I.c H4-pyridyl161616
II.b 6-Cl2-pyridyl444
I.j H4-F-phenyl>64>64>64
I.k H3-NO2-phenyl323232
I.l H4-NO2-phenyl323232

Data extracted from a study on Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[1][2]

Anticancer and Anti-inflammatory Activity

While specific data for benzo[b]thiophene-2-carboxylic hydrazides in anticancer and anti-inflammatory assays is less abundant in publicly available literature, the broader class of benzo[b]thiophene derivatives has shown significant promise. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer and inflammation.

Structure-Activity Relationship Insights
  • Anticancer Activity: Some benzo[b]thiophene derivatives have been found to inhibit the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion. The substitution pattern on the benzo[b]thiophene ring and the nature of amide or other functional groups at the 2 or 3-position are critical for activity.

  • Anti-inflammatory Activity: The anti-inflammatory effects of benzo[b]thiophene derivatives can be attributed to the inhibition of pro-inflammatory enzymes and cytokines such as COX-2, iNOS, TNF-α, and IL-6.

Comparative Biological Data

The following table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for representative benzo[b]thiophene derivatives in anticancer and anti-inflammatory assays.

Compound TypeBiological ActivityCell Line/AssayIC50/EC50 (µM)
3-iodo-2-phenylbenzo[b]thiopheneAnticancerHepG2 (Liver Cancer)67.04
3-iodo-2-phenylbenzo[b]thiopheneAnticancerCaco-2 (Colon Cancer)63.74
3-iodo-2-phenylbenzo[b]thiopheneAnticancerPanc-1 (Pancreatic Cancer)76.72
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativeAnti-inflammatory (COX-2 inhibition)In vitro enzyme assay0.31 - 1.40
Benzo[b]thiophene-2-carboxamide derivativeAnti-inflammatory (RAGE antagonist)In vitro binding assay13.2

Note: The compounds listed are structurally related to the core topic but are not all direct derivatives of this compound. This data is for comparative insight into the potential of the broader scaffold.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

Synthesis of this compound Derivatives (General Procedure)
  • Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic Acid: To a solution of the corresponding ethyl benzo[b]thiophene-2-carboxylate in ethanol, a solution of sodium hydroxide is added. The mixture is stirred overnight at room temperature, concentrated, diluted with water, and then acidified with hydrochloric acid. The resulting precipitate is filtered and dried to yield the carboxylic acid.

  • Step 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide: The synthesized carboxylic acid is dissolved in a suitable solvent like DMF, and coupling agents such as HBTU and HOBt are added, followed by a base like DIPEA. Tert-butyl carbazate is then added, and the reaction is stirred at room temperature. After workup, the Boc-protected hydrazide is obtained, which is then deprotected using an acid like TFA to yield the final hydrazide.

  • Step 3: Synthesis of Acylhydrazone Derivatives: The benzo[b]thiophene-2-carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding aldehyde or ketone is then added, and the mixture is refluxed. Upon cooling, the product precipitates and is collected by filtration.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.

  • Controls: A growth control (broth and inoculum) and a sterility control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of cell growth is calculated.

Anti-inflammatory Activity (Nitric Oxide Production Assay)
  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: The culture supernatant is collected, and Griess reagent is added.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation of Inhibition: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Visualizing Workflows and Pathways

General Synthesis Workflow

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Acylhydrazone Synthesis Ethyl Benzo[b]thiophene-2-carboxylate Ethyl Benzo[b]thiophene-2-carboxylate Hydrolysis (NaOH, EtOH) Hydrolysis (NaOH, EtOH) Ethyl Benzo[b]thiophene-2-carboxylate->Hydrolysis (NaOH, EtOH) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH, EtOH)->Acidification (HCl) Benzo[b]thiophene-2-carboxylic Acid Benzo[b]thiophene-2-carboxylic Acid Acidification (HCl)->Benzo[b]thiophene-2-carboxylic Acid Coupling (HBTU, HOBt, DIPEA) Coupling (HBTU, HOBt, DIPEA) Benzo[b]thiophene-2-carboxylic Acid->Coupling (HBTU, HOBt, DIPEA) Benzo[b]thiophene-2-carboxylic Acid->Coupling (HBTU, HOBt, DIPEA) Reaction with tert-butyl carbazate Reaction with tert-butyl carbazate Coupling (HBTU, HOBt, DIPEA)->Reaction with tert-butyl carbazate Boc-protected Hydrazide Boc-protected Hydrazide Reaction with tert-butyl carbazate->Boc-protected Hydrazide Deprotection (TFA) Deprotection (TFA) Boc-protected Hydrazide->Deprotection (TFA) Benzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene-2-carbohydrazide Deprotection (TFA)->Benzo[b]thiophene-2-carbohydrazide Condensation (Aldehyde/Ketone, EtOH, Acetic Acid) Condensation (Aldehyde/Ketone, EtOH, Acetic Acid) Benzo[b]thiophene-2-carbohydrazide->Condensation (Aldehyde/Ketone, EtOH, Acetic Acid) Benzo[b]thiophene-2-carbohydrazide->Condensation (Aldehyde/Ketone, EtOH, Acetic Acid) Acylhydrazone Derivative Acylhydrazone Derivative Condensation (Aldehyde/Ketone, EtOH, Acetic Acid)->Acylhydrazone Derivative

Caption: General synthesis workflow for this compound derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB ProInflammatory_Genes ProInflammatory_Genes NFkB->ProInflammatory_Genes COX2_iNOS COX-2, iNOS ProInflammatory_Genes->COX2_iNOS TNFa_IL6 TNF-α, IL-6 ProInflammatory_Genes->TNFa_IL6 Inflammation Inflammation COX2_iNOS->Inflammation TNFa_IL6->Inflammation Derivative Benzo[b]thiophene Derivative Derivative->NFkB Inhibition Derivative->COX2_iNOS Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Benzo[b]thiophene derivatives.

References

comparing the efficacy of different synthetic routes to Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Benzo[b]thiophene-2-carboxylic hydrazide is a crucial building block for various pharmacologically active compounds. This guide provides a comparative analysis of the efficacy of different synthetic routes to this valuable compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Efficacies

The selection of a synthetic route is often a trade-off between yield, reaction time, purity, and the cost and availability of starting materials. Below is a summary of the key quantitative data for the most common synthetic pathways to this compound.

RouteStarting MaterialKey ReagentsReaction TimeOverall YieldPurity/Remarks
1 Benzo[b]thiophene-2-carboxylic acidtert-butyl carbazate, DCC, DMAP, TFA~42 hours~88% (for protected intermediate)The final hydrazide is often used crude after deprotection. The protected intermediate is stable.
2 Benzo[b]thiophene-2-carbonyl chlorideHydrazine hydrateNot specifiedNot specifiedA direct method, but the starting acid chloride is moisture-sensitive.
3 Benzo[b]thiophene-2-carboxylic acidDCCI, HOBt, Hydrazine hydrateNot specified>90% (for analogous compounds)A high-yielding method for similar thiophenecarbohydrazides, suggesting high efficacy.
4 Ethyl Benzo[b]thiophene-2-carboxylateHydrazine hydrate18 hours74%[1]A straightforward method, though some reports suggest purification challenges with the methyl ester.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

A1 Benzo[b]thiophene-2-carboxylic acid B1 tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate A1->B1 tert-butyl carbazate, DCC, DMAP C1 This compound B1->C1 TFA A2 Benzo[b]thiophene-2-carboxylic acid B2 Benzo[b]thiophene-2-carbonyl chloride A2->B2 SOCl2 or (COCl)2 C2 This compound B2->C2 Hydrazine hydrate A3 Benzo[b]thiophene-2-carboxylic acid B3 Activated Ester Intermediate A3->B3 DCCI, HOBt C3 This compound B3->C3 Hydrazine hydrate A4 Ethyl Benzo[b]thiophene-2-carboxylate B4 This compound A4->B4 Hydrazine hydrate

Caption: Overview of four synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: From Benzo[b]thiophene-2-carboxylic acid via a Boc-protected intermediate [2]

  • Step 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

    • Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) and tert-butyl carbazate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C.

    • Add 4-dimethylaminopyridine (DMAP) (0.13 eq).

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture through Celite® and wash with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash chromatography. A reported yield for this step is 88%.[2]

  • Step 2: Synthesis of this compound

    • Dissolve tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Add trifluoroacetic acid (TFA) (20 eq) and stir at room temperature for 18 hours.

    • Co-evaporate the mixture with toluene to yield a solid. This crude product is often used in the next step without further purification.

Route 2: From Benzo[b]thiophene-2-carbonyl chloride

  • Step 1: Synthesis of Benzo[b]thiophene-2-carbonyl chloride

    • Suspend Benzo[b]thiophene-2-carboxylic acid in a suitable solvent such as toluene or dichloromethane.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in excess, often with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Reflux the mixture until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

  • Step 2: Synthesis of this compound [3]

    • Dissolve the crude Benzo[b]thiophene-2-carbonyl chloride in a suitable solvent like benzene or ethanol.

    • Add hydrazine hydrate dropwise while stirring, maintaining a low temperature (e.g., 0-5 °C).

    • After the addition is complete, continue stirring at room temperature for several hours or reflux the mixture.

    • The product may precipitate from the solution upon cooling and can be collected by filtration.

Route 3: From Benzo[b]thiophene-2-carboxylic acid via an activated ester [4]

This method is reported to be highly efficient for the synthesis of 2-thiophenecarbohydrazides, with yields exceeding 90%.[4]

  • Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in acetonitrile at 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at 0-5 °C and then at room temperature.

  • Cool the mixture again to 0-5 °C and add hydrazine hydrate.

  • Continue stirring at room temperature until the reaction is complete.

  • The precipitated dicyclohexylurea (DCU) is filtered off.

  • The filtrate is worked up to isolate the product.

Route 4: From Ethyl Benzo[b]thiophene-2-carboxylate [1]

  • Dissolve Ethyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate in excess.

  • Reflux the mixture for 18 hours.

  • After cooling, the product may crystallize out of the solution and can be collected by filtration. The reported yield for this method is 74%.[1]

Concluding Remarks

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research or production context.

  • Route 1 offers a reliable, albeit multi-step, approach that avoids the purification issues associated with direct ester hydrazinolysis. The use of a protected intermediate is a key advantage for controlling the reaction.

  • Route 2 is a direct and potentially rapid method, but it involves the handling of a moisture-sensitive acid chloride.

  • Route 3 , based on its high reported yields for analogous compounds, appears to be the most efficient method starting from the carboxylic acid. The use of activating agents like DCCI and HOBt facilitates a clean and high-yielding conversion.

  • Route 4 is a simple, one-step procedure from the corresponding ester. While concerns about purification have been raised for the methyl ester, the use of the ethyl ester has been demonstrated to provide a good yield.

For researchers prioritizing high yield and purity, Route 3 is likely the most promising approach. For simplicity and a reasonably good yield, Route 4 with the ethyl ester is a viable option. Route 1 provides a robust, controlled synthesis, while Route 2 may be suitable for rapid, small-scale preparations where the acid chloride is readily available or easily prepared.

References

In Silico Docking Studies of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies of Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives against various therapeutic target proteins. The analysis aims to offer insights into the potential of this scaffold in drug discovery by comparing its predicted binding affinities and interaction patterns with those of known inhibitors or alternative compounds. The following sections present quantitative data from various studies, detailed experimental protocols for in silico docking, and visualizations of relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in silico docking studies of Benzo[b]thiophene derivatives against several important biological targets. This data provides a basis for comparing the potential efficacy of these compounds as inhibitors.

Compound Class/DerivativeTarget ProteinDocking Score / Binding AffinityAlternative/Reference CompoundAlternative's Score / IC50Reference
3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8)Estrogen Receptor α (ERα)PLP fitness scores: 66.21-77.20TamoxifenPLP fitness score: 60.96
Benzo[b]thiophene-2-carboxamide derivative (3t')Receptor for Advanced Glycation End-products (RAGE)IC50: 13.2 µMAzeliragonIC50: 13.0 µM
Benzo[b]thiophene 1,1-dioxide derivativesSTAT3-Stattic-
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathway-DC-Rhoin-
Benzo[b]thiophene-chalcone hybrid (5h)Butyrylcholinesterase (BChE)IC50: 24.35 µMGalantamineIC50: 28.08 µM

Experimental Protocols

The following outlines a generalized experimental protocol for in silico molecular docking studies based on methodologies frequently cited in the surveyed literature. Specific parameters may vary between studies.

Protein and Ligand Preparation
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues. This step often involves energy minimization using a molecular mechanics force field.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives and alternative compounds are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

    • These 2D structures are then converted to 3D structures.

    • The 3D structures are energetically minimized using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock Vina, GOLD (Genetic Optimization for Ligand Docking), and Schrödinger's Glide.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are typically set to encompass the entire binding pocket, often with a buffer region.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the most favorable score (e.g., lowest binding energy) is selected as the predicted binding mode. Common scoring functions include empirical, knowledge-based, and force-field-based functions.

Analysis of Docking Results
  • Binding Affinity: The primary quantitative output is the docking score or binding energy (e.g., in kcal/mol), which provides an estimate of the binding affinity.

  • Interaction Analysis: The predicted binding pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the in silico docking studies of Benzo[b]thiophene derivatives.

experimental_workflow A Protein & Ligand Preparation B Molecular Docking Simulation A->B C Analysis of Docking Results B->C D Identification of Key Interactions C->D E Comparative Analysis with Alternative Compounds D->E

A typical experimental workflow for in silico docking studies.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Translocation Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3 Inhibition Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

The STAT3 signaling pathway and the point of inhibition.

rhoa_rock_pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm GPCR GPCR / RTK RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition pMLC p-MLC ROCK->pMLC Phosphorylation MLC_Phosphatase->pMLC Dephosphorylation Actin_Myosin Actin-Myosin Contraction pMLC->Actin_Myosin Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibition

The RhoA/ROCK signaling pathway and a potential point of inhibition.

A Comparative Spectroscopic Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Benzo[b]thiophene-2-carboxylic hydrazide and its synthetic precursors, Benzo[b]thiophene-2-carboxylic acid and Methyl Benzo[b]thiophene-2-carboxylate. This guide provides a comprehensive comparison of their FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry data, supported by detailed experimental protocols for their synthesis.

This publication aims to serve as a valuable resource for researchers working with Benzo[b]thiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By presenting a side-by-side comparison of the spectroscopic data of this compound and its precursors, this guide facilitates compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Benzo[b]thiophene-2-carboxylic acid, Methyl Benzo[b]thiophene-2-carboxylate, and this compound. This data is essential for monitoring the progression of the synthesis and for the characterization of the final product.

Table 1: FT-IR Spectroscopic Data (cm-1)

CompoundC=O StretchN-H StretchO-H StretchC-O Stretch
Benzo[b]thiophene-2-carboxylic acid~1680-1700-~2500-3300 (broad)~1200-1300
Methyl Benzo[b]thiophene-2-carboxylate~1720--~1250
This compound~1660 (Amide I)~3200-3400--

Table 2: 1H-NMR Spectroscopic Data (ppm)

CompoundAromatic Protons (m)Thiophene Proton (s)-OCH3 (s)-NHNH2 (br s)-COOH (br s)
Benzo[b]thiophene-2-carboxylic acid~7.4-8.1~8.3--~13.0
Methyl Benzo[b]thiophene-2-carboxylate~7.4-8.0~8.2~3.9--
This compound~7.3-8.0~8.1-~4.5 & ~9.5-

Table 3: 13C-NMR Spectroscopic Data (ppm)

CompoundC=OAromatic CarbonsThiophene Carbons-OCH3
Benzo[b]thiophene-2-carboxylic acid~164~122-143~125-140-
Methyl Benzo[b]thiophene-2-carboxylate~163~122-142~125-140~52
This compound~161~122-141~125-140-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]+ or [M+H]+Key Fragments
Benzo[b]thiophene-2-carboxylic acidC9H6O2S178.21178161, 133
Methyl Benzo[b]thiophene-2-carboxylateC10H8O2S192.23192161, 133
This compoundC9H8N2OS192.24193161, 133

Experimental Protocols

The following are detailed procedures for the synthesis of this compound from its precursors.

Synthesis of Methyl Benzo[b]thiophene-2-carboxylate from Benzo[b]thiophene-2-carboxylic acid

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl Benzo[b]thiophene-2-carboxylate.

Synthesis of this compound from Methyl Benzo[b]thiophene-2-carboxylate

Materials:

  • Methyl Benzo[b]thiophene-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve Methyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthesis and Analysis

To better illustrate the relationships between the compounds and the analytical process, the following diagrams are provided.

SynthesisPathway A Benzo[b]thiophene-2-carboxylic acid B Methyl Benzo[b]thiophene-2-carboxylate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: Synthetic pathway to this compound.

SpectroscopicWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Precursors B Reaction A->B C Crude Product B->C D FT-IR C->D E NMR (¹H, ¹³C) C->E F Mass Spec. C->F G Data Comparison & Characterization D->G E->G F->G

Caption: General workflow for spectroscopic analysis and characterization.

Novel Benzo[b]thiophene-2-Carboxylic Hydrazide Derivatives: A Comparative Analysis of Their Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and the quest for more effective and targeted cancer therapies have spurred the development of novel molecular scaffolds. Among these, benzo[b]thiophene-2-carboxylic hydrazide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative assessment of the novelty of new derivatives in this class, focusing on their antimicrobial and anticancer properties. We present a synthesis of recent experimental data, comparing their performance against established therapeutic agents, and provide detailed experimental protocols for key biological assays.

Comparative Analysis of Biological Activity

The therapeutic potential of novel this compound derivatives has been evaluated against various pathogens and cancer cell lines. To objectively assess their efficacy, their performance is compared with standard therapeutic agents: Ciprofloxacin for antibacterial activity and Doxorubicin for anticancer activity.

Antimicrobial Activity

A series of novel benzo[b]thiophene acylhydrazone derivatives have demonstrated promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The in vitro efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Novel Derivative II.b Staphylococcus aureus (MRSA)4[1][2][3]
Ciprofloxacin Staphylococcus aureus0.5 - 2[4]

Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented here is for comparative purposes. Novel derivative II.b, identified as (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, shows noteworthy activity against a resistant bacterial strain, although it is less potent than the established antibiotic Ciprofloxacin against susceptible strains.[1][2][3]

Anticancer Activity

The anticancer potential of new benzo[b]thiophene hydrazone derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical function.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Thiophene/Hydrazone 7f MIA PaCa-2 (Pancreatic Cancer)4.86[5]
Doxorubicin MIA PaCa-2 (Pancreatic Cancer)Not explicitly stated in the same study[5]
Novel Benzo[b]thiophene Derivative 4 MCF-7 (Breast Cancer)23.2[6]
Doxorubicin MCF-7 (Breast Cancer)~0.8 - 8.3[7]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions. Compound 7f demonstrates significant potency against the MIA PaCa-2 pancreatic cancer cell line.[5] Another derivative, compound 4 , shows activity against the MCF-7 breast cancer cell line.[6] When compared to Doxorubicin, a widely used chemotherapeutic agent, the novel compounds exhibit varying degrees of efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of benzo[b]thiophene acylhydrazones involves a multi-step process.

  • Esterification: Substituted benzo[b]thiophene-2-carboxylic acids are converted to their corresponding ethyl esters.

  • Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to yield the key intermediate, this compound.

  • Condensation: Finally, the hydrazide is condensed with various aromatic or heteroaromatic aldehydes to produce a diverse library of acylhydrazone derivatives.[1][2][3]

For a detailed, step-by-step synthesis protocol, please refer to the supplementary materials of the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds and the standard antibiotic (Ciprofloxacin) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The cytotoxic effect of the novel derivatives on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the underlying mechanisms of action and experimental procedures, the following diagrams are provided.

G General Synthesis Workflow for Benzo[b]thiophene Acylhydrazones cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Product A Substituted Benzo[b]thiophene-2-carboxylic Acid C Esterification A->C 1. B Aromatic/Heteroaromatic Aldehyde E Condensation B->E F Ethyl Ester Derivative C->F D Hydrazinolysis G This compound D->G H Final Benzo[b]thiophene Acylhydrazone Derivative E->H F->D 2. G->E 3. G Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds & Standard B->C D Incubate at 37°C for 18-24h C->D E Visually Assess Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Comparative Mechanism of Action: Anticancer Agents cluster_0 Doxorubicin cluster_1 Novel Benzo[b]thiophene Derivatives (Proposed) A Intercalates into DNA D DNA Damage A->D B Inhibits Topoisomerase II B->D C Generates Reactive Oxygen Species (ROS) C->D E Apoptosis D->E F Induces Mitochondrial Dysfunction G Caspase Activation F->G I Apoptosis G->I H Induces Reactive Oxygen Species (ROS) H->F

References

Comparative Cross-Reactivity Analysis of Benzo[b]thiophene-2-Carboxylic Hydrazide-Based Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Target Selectivity and Off-Target Effects

Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. As with any therapeutic candidate, understanding the cross-reactivity profile is crucial for predicting potential off-target effects and ensuring safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound-based compounds and their structurally similar carboxamide analogs. Due to the limited availability of broad cross-reactivity data for the hydrazide derivatives, this guide leverages published data on benzo[b]thiophene-2-carboxamides to infer potential selectivity profiles. The shared core scaffold suggests that these analogs can provide valuable insights into the potential off-target interactions of the hydrazide series.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of various benzo[b]thiophene-2-carboxamide and hydrazide derivatives against a range of biological targets. This data is compiled from multiple studies and presented to facilitate a clear comparison of potency and selectivity.

Table 1: Selectivity of Benzo[b]thiophene-2-carboxamide Derivatives against SUMO-specific Proteases (SENPs)
CompoundTargetIC50 (µM)Selectivity (fold vs. SENP5)Reference
77 SENP1>50-[1]
SENP21.533[1]
SENP550-[1]
ZCL951 (Hit) SENP1>50-[1]
SENP211.2>4.5[1]
SENP5>50-[1]

Note: Lower IC50 values indicate higher potency. Selectivity is calculated as IC50(off-target)/IC50(target).

Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (fold)Reference
10b Clk112.7Clk2>50>4[2][3]
1b (parent) Clk1NDClk2ND~1[2]
PF-3644022 MK25CDK2>10,000>2000[4][5]

ND: Not Disclosed. Selectivity is calculated as IC50(off-target)/IC50(target).

Table 3: Urotensin-II Receptor Antagonist Activity of Benzo[b]thiophene-2-carboxamides
CompoundTargetIC50 (nM)Reference
7f Urotensin-II Receptor25[6]
Table 4: Antimicrobial Activity of Benzo[b]thiophene-2-carbohydrazide Derivatives
CompoundMicrobial StrainMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (Ref. Strain)4[7][8]
Staphylococcus aureus (MRSA)4[7][8]
Staphylococcus aureus (Daptomycin-Resistant)4[7][8]

MIC: Minimum Inhibitory Concentration. Lower values indicate greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

SENP Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SUMO-specific proteases.

  • Enzyme and Substrate Preparation : Recombinant human SENP1, SENP2, and SENP5 are expressed and purified. A fluorogenic substrate, such as SUMO1-AMC, is used.

  • Assay Procedure : The assay is typically performed in a 96- or 384-well plate format. The test compound, dissolved in DMSO, is pre-incubated with the SENP enzyme in an assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of the SUMO1-AMC substrate. The fluorescence intensity is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against a range of compound concentrations and fitting the data to a four-parameter logistic equation.

Kinase Inhibition Assay (e.g., for Clk1/4, MK2)

Kinase activity is often measured using radiometric or fluorescence-based assays.

  • Assay Components : The assay includes the target kinase, a suitable substrate (e.g., a peptide or protein), ATP (often at or near the Km concentration), and the test compound.

  • Reaction Setup : The kinase, substrate, and test compound are incubated together in a reaction buffer (e.g., HEPES buffer containing MgCl2, DTT, and BSA).

  • Initiation and Termination : The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is used. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C) and then stopped, often by the addition of a strong acid (e.g., phosphoric acid).

  • Detection : In radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. In fluorescence-based assays, the product formation is coupled to a change in fluorescence intensity.

  • IC50 Determination : The inhibitory activity is calculated as a percentage of the control (DMSO-treated) kinase activity. IC50 values are derived from dose-response curves as described for the SENP assay.

Urotensin-II Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the urotensin-II receptor.

  • Membrane Preparation : Membranes from cells stably expressing the human urotensin-II receptor (e.g., CHO-K1 cells) are prepared.

  • Binding Reaction : The cell membranes are incubated with a radiolabeled urotensin-II analog (e.g., [¹²⁵I]urotensin II) and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification : The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known non-labeled antagonist. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from competition binding curves.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution : The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Signaling Pathways

To further elucidate the context of cross-reactivity analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and relevant signaling pathways that may be modulated by benzo[b]thiophene-based compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation synthesis Synthesis of Benzo[b]thiophene Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen In Vitro Assay vs. Primary Target (e.g., Kinase) purification->primary_screen ic50_determination IC50 Determination primary_screen->ic50_determination selectivity_panel Selectivity Panel Screening (e.g., Kinase Panel, GPCR Panel) ic50_determination->selectivity_panel off_target_hits Identification of Off-Target Hits selectivity_panel->off_target_hits sar_analysis Structure-Activity Relationship (SAR) Analysis off_target_hits->sar_analysis selectivity_profile Generation of Selectivity Profile sar_analysis->selectivity_profile

Experimental workflow for cross-reactivity analysis.

RAGE_Signaling RAGE RAGE Receptor DIAPH1 DIAPH1 RAGE->DIAPH1 PKC PKC RAGE->PKC Ligands Ligands (AGEs, HMGB1, S100s) Ligands->RAGE Ras Ras DIAPH1->Ras MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Ras->MAPK_cascade NFkB NF-κB MAPK_cascade->NFkB STAT3 STAT3 MAPK_cascade->STAT3 Inflammation Inflammation (Cytokine Expression) NFkB->Inflammation Proliferation Cell Proliferation & Survival STAT3->Proliferation MK2_Signaling Stress Stress Stimuli (LPS, Cytokines) p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 HSP27 HSP27 MK2->HSP27 TNFa_mRNA TNFα mRNA Stabilization MK2->TNFa_mRNA Cytoskeletal_remodeling Cytoskeletal Remodeling HSP27->Cytoskeletal_remodeling Inflammation Inflammation TNFa_mRNA->Inflammation Benzo_thiophene Benzo[b]thiophene Inhibitors Benzo_thiophene->MK2 Urotensin_Signaling Urotensin_II Urotensin-II UT_Receptor Urotensin-II Receptor (GPCR) Urotensin_II->UT_Receptor Gq_protein Gq Protein UT_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction Benzo_thiophene Benzo[b]thiophene Antagonists Benzo_thiophene->UT_Receptor

References

A Comparative Analysis of Benzo[b]thiophene-2-carboxylic hydrazide and Clinical-Stage IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

In the landscape of immunomodulatory drug discovery, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target, particularly in the context of cancer immunotherapy. IDO1 catalyzes the rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the production of kynurenine, which collectively suppress T-cell proliferation and function, thereby allowing tumors to evade the immune system. This guide provides a comparative benchmark of Benzo[b]thiophene-2-carboxylic hydrazide against three well-characterized, clinical-stage IDO1 inhibitors: Epacadostat, Indoximod, and Navoximod (BMS-986205).

While derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and analgesic properties, there is currently no published evidence to suggest its activity as a direct inhibitor of the IDO1 enzyme. This guide, therefore, serves to benchmark its known biological profile against compounds specifically designed to target the IDO1 pathway, providing a clear context for its potential applications and distinguishing its mechanism from that of established IDO1-targeted therapies.

Performance Data of Known IDO1 Inhibitors

The following tables summarize the in vitro and cellular potency of Epacadostat, Indoximod, and Navoximod as IDO1 inhibitors. This quantitative data, derived from various enzymatic and cell-based assays, highlights their efficacy in targeting the IDO1 pathway.

Table 1: In Vitro and Cellular IC50/EC50/Ki Values for Known IDO1 Inhibitors

CompoundAssay TypePotency (IC50/EC50/Ki)Reference(s)
Epacadostat (INCB024360)Enzymatic (hIDO1)IC50: 10 nM, 71.8 nM, 72 nM[1][2]
Cellular (HeLa)IC50: 7.4 nM[2][3]
Cellular (SKOV-3)IC50: 17.63 nM[4]
Cellular (IFNγ-stimulated OCI-AML2)IC50: 3.4 nM
Indoximod (1-Methyl-D-tryptophan)Enzymatic (IDO1)Ki: 19 µM
Cellular (mTORC1 reactivation)IC50: ~70 nM
Navoximod (BMS-986205/GDC-0919)Enzymatic (rhIDO1)IC50: 28 nM; Ki: 7 nM[5][6]
CellularEC50: 75 nM[5]

Table 2: Biological Activity Profile of this compound Derivatives

Derivative ClassBiological ActivityTarget/MechanismReference(s)
AcylhydrazonesAntimicrobial (against S. aureus)Not specified[7]
CarboxamidesAnalgesicOpioid receptor agonist[8]
CarboxamidesImmuno-oncologySTING agonist[9]
CarboxylatesNPY Y(5) AntagonistNeuropeptide Y receptor 5[10]

Signaling Pathways and Experimental Workflows

To understand the context of IDO1 inhibition, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used to assess inhibitor performance.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T-Cell IFNy IFN-γ IDO1 IDO1 Enzyme IFNy->IDO1 Upregulates Trp_in L-Tryptophan (Trp) IDO1->Trp_in Depletes Kyn_out Kynurenine (Kyn) IDO1->Kyn_out Catalyzes Trp_in->IDO1 mTORC1 mTORC1 Pathway Trp_in->mTORC1 Activates GCN2 GCN2 Pathway Trp_in->GCN2 Depletion Activates AhR Aryl Hydrocarbon Receptor (AhR) Kyn_out->AhR Activates TCR T-Cell Receptor Proliferation T-Cell Proliferation & Function mTORC1->Proliferation Anergy Anergy / Apoptosis GCN2->Anergy AhR->Anergy Inhibitor IDO1 Inhibitor Inhibitor->IDO1 Blocks Indoximod Indoximod Indoximod->mTORC1 Restores Activity

Caption: IDO1 Signaling Pathway and Points of Inhibition.

IDO1_Inhibition_Assay_Workflow cluster_workflow Cellular IDO1 Inhibition Assay Workflow start Seed cancer cells (e.g., SK-OV-3, HeLa) induce Induce IDO1 expression with IFN-γ (24h) start->induce treat Treat cells with test compounds (e.g., this compound) and known inhibitors (e.g., Epacadostat) induce->treat incubate Incubate for 24-48h treat->incubate collect Collect cell culture supernatant incubate->collect prepare Prepare samples for analysis (e.g., protein precipitation with TCA) collect->prepare analyze Quantify Kynurenine levels (e.g., HPLC or Spectrophotometry) prepare->analyze calculate Calculate % inhibition and determine IC50 values analyze->calculate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Benzo[b]thiophene-2-carboxylic hydrazide, a compound utilized in various research applications, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Hazard Profile and Safety Recommendations

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1][3].

Hazard ClassificationGHS CodesPrecautionary Statements
Skin IrritationH315P280: Wear protective gloves/protective clothing.
Eye IrritationH319P280: Wear eye protection/face protection.
Respiratory IrritationH335P261: Avoid breathing dust.

Source: Georganics Safety Data Sheet[1], Thermo Fisher Safety Data Sheet[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety glasses or goggles are mandatory.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective work clothing is required to prevent skin exposure.[1]

  • Respiratory Protection: In situations with high concentrations or where dust formation is likely, use appropriate breathing protection.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[1] It is crucial to prevent this chemical from entering the environment and drainage systems.[1][4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.

2. Spill Management:

  • In the event of a spill, wear the appropriate PPE as outlined above.
  • Carefully sweep up the spilled solid material, avoiding dust formation.[1][5]
  • Place the collected material into a suitable container for disposal.[5]
  • After the material has been collected, wash the spill site thoroughly.[1]

3. Final Disposal:

  • The collected waste must be disposed of as hazardous waste.[4]
  • This should be handled by a licensed waste disposal company. Do not dispose of this material with municipal waste.[4]
  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup of the hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_waste Solid Waste: Place in labeled hazardous waste container. waste_type->solid_waste Unused/Waste Product spill Spill Residue: Sweep up carefully, avoiding dust. waste_type->spill Accidental Spill storage Store waste container in a designated, well-ventilated area. solid_waste->storage containerize_spill Place spill residue in labeled hazardous waste container. spill->containerize_spill clean_spill_area Clean spill area thoroughly. containerize_spill->clean_spill_area clean_spill_area->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[b]thiophene-2-carboxylic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Benzo[b]thiophene-2-carboxylic hydrazide.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 175135-07-6

Hazard Summary: this compound is classified as an irritant.[1] It can cause irritation to the eyes, respiratory system, and skin.[1][2] Potential health effects include respiratory irritation, and it may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties have not been fully investigated.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes Chemical Safety Glasses or GogglesMust provide a complete seal around the eyes. If a splash hazard exists, a face shield should also be worn.[3]
Skin Chemical-resistant GlovesNeoprene or nitrile gloves are recommended.[4] Always consult the glove manufacturer's resistance chart for specific chemicals.
Protective ClothingA fire/flame-resistant lab coat or coveralls should be worn.[4][5] Clothing should be full-length to prevent skin exposure.[1][4]
Respiratory RespiratorUse a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or during spill clean-up.[4][6] Use should be based on a risk assessment.

Engineering Controls and Emergency Procedures

Proper laboratory setup is critical for safe handling.

Control TypeDescription
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4][5]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is properly ventilated. Review the Safety Data Sheet (SDS).

  • Dispensing: Avoid creating dust.[1][7] Use a spatula or other appropriate tool for transferring the solid.

  • Procedure: Conduct all work within a certified chemical fume hood.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][5] Decontaminate the work surface.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • The material is moisture-sensitive and may also be air-sensitive.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is known.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][5] Follow all federal, state, and local regulations.[1] Do not dispose of down the drain.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Carefully Dispense Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F J Initiate First Aid E->J In Case of Exposure G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove PPE and Wash Hands H->I K Notify Supervisor and Safety Officer J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.